molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No.: B043109
CAS No.: 113030-24-3
M. Wt: 168.22 g/mol
InChI Key: WIYDBHSVURZSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one is a versatile benzothiazole-derived scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the construction of more complex heterocyclic systems, particularly those targeting kinase enzymes and various cellular receptors. Its core structure, featuring a fused bicyclic system with both hydrogen bond donor (amino) and acceptor (carbonyl) groups, makes it a privileged pharmacophore for designing potent and selective inhibitors.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYDBHSVURZSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432170
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113030-24-3
Record name 2-Amino-4,7-dihydro-6(5H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113030-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one, also cataloged as 2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-one, is a heterocyclic organic compound with the molecular formula C₇H₈N₂OS[1]. It serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably Pramipexole, a dopamine agonist utilized in the management of Parkinson's disease and restless legs syndrome. This document provides a comprehensive technical overview of its chemical properties, synthesis, and known biological relevance, drawing from available scientific literature and patent filings. While specific biological activity data for this intermediate is limited, the broader class of 2-aminobenzothiazoles, to which it belongs, has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Chemical Properties and Identification

This section summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
IUPAC Name 2-amino-4,5-dihydro-1,3-benzothiazol-6(7H)-one
Synonyms 2-Amino-4,5,6,7-tetrahydrobenzothiazol-6-one, 2-Amino-4,7-dihydrobenzo[d]thiazol-6(5H)-one
CAS Number 36089-98-0 (unspecified stereochemistry)
Predicted XlogP 0.4
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem.

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound involves the Hantzsch thiazole synthesis, which is a classic method for the preparation of thiazole rings. In this case, the synthesis typically starts from a protected 4-aminocyclohexanone derivative, which is first halogenated and then cyclized with thiourea.

A common precursor is 4-acetamidocyclohexanone. This starting material is brominated at the alpha position to the ketone to yield 2-bromo-4-acetamidocyclohexanone. Subsequent reaction with thiourea leads to the formation of the thiazole ring, yielding an acetyl-protected precursor to the target molecule. The final step would be the deprotection of the amino group.

G cluster_0 Synthesis Pathway 4-acetamidocyclohexanone 4-acetamidocyclohexanone 2-bromo-4-acetamidocyclohexanone 2-bromo-4-acetamidocyclohexanone 4-acetamidocyclohexanone->2-bromo-4-acetamidocyclohexanone Bromination 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole 2-bromo-4-acetamidocyclohexanone->6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole Reaction with Thiourea Target_Compound This compound (via deprotection) 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole->Target_Compound Deprotection G cluster_1 Role in Pramipexole Synthesis Start Protected 4-aminocyclohexanone Intermediate This compound (or its amino precursor) Start->Intermediate Multi-step synthesis Pramipexole Pramipexole Intermediate->Pramipexole Further functionalization (e.g., reductive amination)

References

Elucidating the Structure of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural elucidation of the heterocyclic compound 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. Despite its well-defined chemical structure, a comprehensive review of scientific literature and patent databases reveals a notable absence of published experimental data for this specific molecule. This guide, therefore, consolidates the available theoretical information and proposes a robust experimental framework for its synthesis and detailed structural characterization, catering to the needs of researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

Based on publicly available data, the fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂OSPubChem
Molecular Weight 168.22 g/mol PubChem
Canonical SMILES C1CC2=C(CC1=O)SC(=N2)NPubChem
InChI Key WIYDBHSVURZSJV-UHFFFAOYSA-NPubChem

Proposed Synthesis and Experimental Workflow

While a specific protocol for the synthesis of this compound is not documented, a plausible and efficient route can be extrapolated from the well-established Hantzsch thiazole synthesis.[1][2][3][4] This method involves the reaction of an α-haloketone with a thioamide. In this case, the likely precursors would be 2-bromo-1,3-cyclohexanedione and thiourea.

A logical experimental workflow for the synthesis and characterization is proposed below.

G cluster_synthesis Synthesis cluster_characterization Structural Elucidation start Start: 1,3-Cyclohexanedione bromination α-Bromination (e.g., with NBS or Br₂) start->bromination reaction Hantzsch Thiazole Synthesis (Reaction with Thiourea) bromination->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: This compound purification->product xray Single Crystal X-ray Diffraction (if suitable crystals are obtained) purification->xray nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms elucidation Final Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation xray->elucidation G cluster_bioactivity Biological Evaluation start Synthesized Compound screening High-Throughput Screening (e.g., cell viability, enzyme inhibition) start->screening hit_validation Hit Validation and Dose-Response screening->hit_validation target_id Target Identification (e.g., affinity chromatography, proteomics) hit_validation->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_compound Potential Lead Compound in_vivo->lead_compound

References

An In-Depth Technical Guide to 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct information available for this specific molecule, this guide leverages data from closely related structural analogs, particularly 2-aminobenzothiazole and 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole derivatives, to provide a thorough understanding of its probable synthesis, chemical properties, and potential biological activities. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known to be a cornerstone for compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

CAS Number Lookup

A definitive CAS (Chemical Abstracts Service) number for this compound could not be located in publicly available databases during a comprehensive search. PubChem, a major chemical database, has an entry for "this compound" but does not list an associated CAS number. This suggests that the compound may be a novel or less-studied molecule. For reference, the CAS number for the related compound 2-aminobenzothiazole is 136-95-8.[2]

Physicochemical Properties of Structurally Related Compounds

PropertyValueReference
Molecular FormulaC₇H₆N₂S[2]
Molecular Weight150.20 g/mol [2]
XLogP31.9[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count0[2]
Exact Mass150.02516937 Da[2]
Monoisotopic Mass150.02516937 Da[2]
Topological Polar Surface Area67.2 Ų[2]
Heavy Atom Count10[2]

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, a plausible synthetic route can be extrapolated from the well-established synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, an intermediate in the manufacture of Pramipexole.[3][4] The general strategy involves the α-bromination of a cyclohexanone derivative followed by a Hantzsch-type thiazole synthesis with thiourea.

Proposed Synthetic Pathway

A potential synthesis of the title compound would start from 1,4-cyclohexanedione. One of the ketone groups would need to be protected, for instance, as a ketal, followed by α-bromination and subsequent reaction with thiourea to form the 2-aminothiazole ring. A final deprotection step would yield the desired product.

A more direct, albeit potentially lower-yielding, approach could involve the direct bromination of 1,4-cyclohexanedione followed by reaction with thiourea.

Experimental Protocol: Synthesis of a 2-Amino-4,5,6,7-tetrahydrobenzothiazole Analog

The following protocol is adapted from the synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide, a precursor to 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.[5]

Materials:

  • N-(4-oxocyclohexyl)acetamide

  • Bromine

  • Thiourea

  • Acetic acid

  • Acetone

Procedure:

  • Dissolve N-(4-oxocyclohexyl)acetamide (100 grams) in acetic acid (500 ml) in a suitable reaction vessel at 25-35°C.[5]

  • Slowly add bromine (41.35 ml) to the solution while maintaining the temperature between 25-35°C.[5]

  • Stir the reaction mixture for 45 minutes at 30-35°C.[5]

  • Add thiourea (50 grams) to the reaction mixture.[5]

  • Heat the mixture to reflux and maintain for 3 hours.[5]

  • Cool the reaction mixture and continue stirring for 2 hours at 25-35°C.[5]

  • The resulting solid precipitate is collected by filtration, washed with acetone, and dried to yield N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide.[5]

To obtain the target compound, 1,4-cyclohexanedione would be used as the starting material in a similar reaction sequence.

Biological Activity and Potential Signaling Pathways

Derivatives of 2-aminobenzothiazole have been extensively studied and are known to exhibit a wide range of biological activities.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines.[6] Some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, a study on novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives found that compounds with electron-withdrawing groups displayed significant cytotoxic effects on human leukemia cells.[6] The cytotoxicity was mediated through the induction of apoptosis, as confirmed by flow cytometric analysis and DNA fragmentation assays.[6]

The induction of apoptosis often involves the activation of caspase cascades. A simplified representation of a potential apoptotic signaling pathway that could be modulated by a 2-aminobenzothiazole derivative is shown below.

apoptosis_pathway 2-Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative Pro-apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax, Bak) 2-Aminobenzothiazole_Derivative->Pro-apoptotic_Proteins Mitochondrion Mitochondrion Pro-apoptotic_Proteins->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 (Executioner Caspase) Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential apoptotic pathway induced by a 2-aminobenzothiazole derivative.

Anti-inflammatory and Antioxidant Activities

Certain 2-aminothiazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[1][7] These activities are often evaluated through in vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and superoxide dismutase (SOD) mimic activity.[7]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

Materials:

  • Human cancer cell line (e.g., K562, Reh)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[6]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated control cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Summary and Future Directions

While this compound is not a well-documented compound, its core structure is of significant interest to medicinal chemists. Based on the chemistry and biology of its close analogs, it is plausible to synthesize this molecule and it is likely to exhibit interesting biological properties, potentially in the areas of oncology and inflammation. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

Synthetic Workflow Diagram

synthetic_workflow Start Starting_Material 1,4-Cyclohexanedione (or protected derivative) Start->Starting_Material Bromination Bromination Starting_Material->Bromination alpha_Bromo_Ketone α-Bromo Ketone Intermediate Bromination->alpha_Bromo_Ketone Cyclization Cyclization with Thiourea alpha_Bromo_Ketone->Cyclization Target_Molecule 2-Amino-4,5-dihydro- benzo[d]thiazol-6(7H)-one Cyclization->Target_Molecule End Target_Molecule->End

Caption: Proposed synthetic workflow for the target molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. Due to the limited availability of experimental data for this specific molecule, this guide also includes data for structurally related analogs, namely 2-aminobenzothiazole and 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, to provide a comparative context for researchers.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems, influencing its solubility, stability, and pharmacokinetic profile.

Direct experimental data for this compound is sparse in publicly accessible literature.[1] The following table summarizes the available computed and structural information.

PropertyValueSource
Molecular Formula C₇H₈N₂OS[1]
Molecular Weight 168.22 g/mol Calculated
Monoisotopic Mass 168.03574 Da[1]
Predicted XlogP 0.4[1]
InChI InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9)[1]
SMILES C1CC2=C(CC1=O)SC(=N2)N[1]

To provide a broader understanding, the following tables present experimental data for two related compounds: the aromatic analog 2-aminobenzothiazole and the substituted analog 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.

Table 1: Physicochemical Properties of 2-Aminobenzothiazole

PropertyValueSource(s)
Molecular Formula C₇H₆N₂S[2][3]
Molecular Weight 150.20 g/mol [2][3][4]
CAS Number 136-95-8[2][4]
Appearance White to beige or grayish powder/flakes[2][3]
Melting Point 126 - 134 °C[2][3]
Boiling Point 190-195 °C (at 0.05 Torr)[2]
pKa 4.48 (at 20°C)[2][3]
Water Solubility < 0.1 g/100 mL (at 19 °C)[2][3]
Organic Solubility Freely soluble in alcohol, chloroform, and diethyl ether[2][3]

Table 2: Physicochemical Properties of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃S[5]
Molecular Weight 169.25 g/mol [5]
CAS Number 104617-49-4[5]
Monoisotopic Mass 169.06736854 Da[5]
Predicted XLogP3-AA 0.5[5]
Topological Polar Surface Area 93.2 Ų[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of novel compounds. The following sections outline a general synthesis protocol for a related compound and standard analytical techniques.

The synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives often proceeds via the cyclization of a substituted cyclohexanone with a source of sulfur and an amino group. The following is a generalized procedure based on common synthetic routes described in the literature.

General Procedure:

  • Enamine Formation: A substituted cyclohexanone is reacted with a secondary amine (e.g., morpholine or pyrrolidine) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the enamine product.

  • Reaction with Sulfur and Cyanamide: The resulting enamine is then reacted with elemental sulfur in a suitable solvent. This is followed by the addition of cyanamide. The reaction mixture is heated to facilitate the cyclization and formation of the 2-amino-4,5,6,7-tetrahydrobenzothiazole ring system.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-4,5,6,7-tetrahydrobenzothiazole derivative.

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

G cluster_start Starting Materials cluster_reagents Reagents Substituted Cyclohexanone Substituted Cyclohexanone Enamine Formation Enamine Formation Substituted Cyclohexanone->Enamine Formation Toluene, reflux Secondary Amine Secondary Amine Secondary Amine->Enamine Formation Acid Catalyst Acid Catalyst Acid Catalyst->Enamine Formation Sulfur Sulfur Cyclization Cyclization Sulfur->Cyclization Cyanamide Cyanamide Cyanamide->Cyclization Enamine Formation->Cyclization Intermediate Purification Purification Cyclization->Purification Crude Product Final Product 2-Amino-4,5,6,7-tetrahydrobenzothiazole Derivative Purification->Final Product Column Chromatography

A generalized workflow for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiazole derivatives.

Biological Activity and Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][6]

One of the well-documented mechanisms of action for some 2-aminobenzothiazole derivatives is the inhibition of protein kinases.[7] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated due to the hyperactivity of certain kinases. By targeting the ATP-binding site of these kinases, 2-aminobenzothiazole-based inhibitors can block the downstream signaling cascade, leading to the inhibition of tumor cell growth and induction of apoptosis.

G cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade activates Cellular_Response Cell Proliferation & Survival Kinase_Cascade->Cellular_Response promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Kinase_Cascade inhibits

Inhibition of a generic kinase signaling pathway by a 2-aminobenzothiazole derivative.

References

Predicted mechanism of action for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Predicted Mechanism of Action for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a bicyclic system that merges a thiazole ring with a cyclohexanone ring. While direct experimental data on the mechanism of action for this specific molecule is not extensively available in public literature, its structural motifs—particularly the 2-aminothiazole core—are present in numerous biologically active compounds. This guide synthesizes information from structurally related molecules to predict the most probable mechanisms of action for this compound, providing a framework for future research and drug development.

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its versatile binding properties and presence in approved drugs and clinical candidates.[1][2] Derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Based on this extensive evidence, the primary predicted mechanisms of action for this compound are kinase inhibition, broader enzyme inhibition, and disruption of microtubule dynamics.

Predicted Mechanism 1: Kinase Inhibition

A predominant mechanism for 2-aminothiazole and benzothiazole derivatives is the inhibition of protein kinases.[5] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer and inflammatory disorders.

Predicted Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generic signal transduction cascade where an external signal activates a receptor, initiating a series of phosphorylation events mediated by kinases. An inhibitor, such as the title compound is predicted to be, would block this cascade by binding to the ATP-binding site of a specific kinase, thereby preventing downstream signaling and cellular responses like proliferation or inflammation.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Signal External Signal (e.g., Growth Factor) Signal->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates & Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates & Activates CellResponse Cellular Response (e.g., Proliferation, Inflammation) TranscriptionFactor->CellResponse Induces Inhibitor Predicted Inhibitor (2-Amino-4,5-dihydrobenzo [D]thiazol-6(7H)-one) Inhibitor->Kinase1 Inhibits ATP Binding

Caption: Predicted kinase inhibition pathway.

Supporting Data:

Numerous 2-aminothiazole derivatives have been identified as potent kinase inhibitors. Dasatinib, a well-known anticancer drug, features a 2-aminothiazole core and functions as a pan-Src family kinase inhibitor.[5] Other derivatives have shown potent inhibition against Aurora kinases, which are critical for mitotic progression, and Receptor Interacting Protein 2 (RIP2) kinase, a key mediator in inflammatory pathways.[6][7]

Table 1: Kinase Inhibitory Activity of Structurally Related Compounds

Compound Class Target Kinase(s) Potency (IC₅₀ / Kᵢ) Reference
2-Aminothiazole Derivatives Pan-Src Family Subnanomolar to nanomolar [5]
2-Aminothiazole Derivatives Aurora Kinases (A, B) Varies (nanomolar range) [7]
Benzothiazole Derivatives RIP2 Kinase Potent (nanomolar range) [6]
Benzothiazole-Thiazolidinedione FOXM1 IC₅₀ = 6.13 µM (for KC12) [8]

| 2-Benzamidothiazole Derivatives | CK1δ/ε | IC₅₀ = 30-42 nM |[9] |

Predicted Mechanism 2: Broad Enzyme Inhibition

Beyond kinases, the thiazole nucleus is a versatile scaffold for inhibiting other enzyme classes. Studies have demonstrated the inhibitory potential of 2-aminothiazole derivatives against metabolic enzymes like carbonic anhydrases and cholinesterases.[10]

Supporting Data:

This broad inhibitory profile suggests that this compound could have applications beyond oncology and inflammation, potentially in neurodegenerative diseases (cholinesterase inhibition) or as antimicrobial agents (DHPS inhibition).[11]

Table 2: Non-Kinase Enzyme Inhibition by Structurally Related Compounds

Compound Class Target Enzyme Potency (Kᵢ / IC₅₀) Reference
2-Amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I (hCA I) Kᵢ = 0.008 µM [10]
2-Amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II (hCA II) Kᵢ = 0.124 µM [10]
2-Amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE) Kᵢ = 0.129 µM [10]
2-Amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE) Kᵢ = 0.083 µM [10]
Benzothiazole Derivatives Dihydropteroate Synthase (DHPS) MIC = 0.025 mM (against S. aureus) [11]

| Azinane-Triazole Derivatives | α-glucosidase, Urease | IC₅₀ = 36.74 µM, 19.35 µM |[12] |

Predicted Mechanism 3: Disruption of Microtubule Dynamics

Several anticancer agents function by disrupting the dynamics of microtubule polymerization and depolymerization, which is essential for forming the mitotic spindle during cell division. Some 2-aminothiazole derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site.[2] This action leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Logical Flow: Tubulin Polymerization Inhibition

The diagram below outlines the process. Tubulin dimers polymerize to form microtubules. Inhibitors can bind to tubulin, preventing this polymerization. This disruption activates the spindle assembly checkpoint, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules (Mitotic Spindle) Polymerization->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Inhibitor Predicted Inhibitor (Binds to Tubulin) Inhibitor->Tubulin Inhibitor->Disruption MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Predicted mechanism of microtubule disruption.

Proposed Experimental Protocols for Verification

To validate these predicted mechanisms for this compound, the following experimental workflows are proposed.

Experimental Workflow: Target Identification & Validation

G cluster_in_vitro In Vitro / Cellular Assays cluster_in_silico In Silico Analysis cluster_validation Mechanism Validation Cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) KinasePanel 2. Kinase Panel Screening (Broad Profiling) Cytotoxicity->KinasePanel If cytotoxic EnzymeAssay 3. Specific Enzyme Assays (e.g., AChE, Carbonic Anhydrase) Cytotoxicity->EnzymeAssay If cytotoxic TubulinAssay 4. Tubulin Polymerization Assay Cytotoxicity->TubulinAssay If cytotoxic Docking 5. Molecular Docking (Against top kinase/enzyme hits) KinasePanel->Docking Validate Hits WesternBlot 6. Western Blotting (Phosphorylation of downstream targets) KinasePanel->WesternBlot Confirm target engagement EnzymeAssay->Docking Validate Hits CellCycle 7. Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle Confirm mitotic arrest

Caption: Proposed experimental workflow for mechanism validation.

Detailed Methodologies

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on various human cancer cell lines (e.g., MCF-7, HepG-2, A549).

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Use DMSO as a vehicle control.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability percentage relative to the control and determine the IC₅₀ value.

2. Kinase Inhibition Assay (Generic Luminescence-Based)

  • Objective: To quantify the inhibitory effect of the compound on a specific kinase (e.g., Src, Aurora A).

  • Protocol:

    • Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific kinase, its corresponding substrate peptide, and varying concentrations of the test compound.

    • Initiate the reaction by adding a defined concentration of ATP (often at its Kₘ value). Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

3. Tubulin Polymerization Assay (Fluorescence-Based)

  • Objective: To measure the effect of the compound on the in vitro assembly of tubulin into microtubules.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit. The kit typically includes purified tubulin, a fluorescence reporter, and GTP.

    • In a 96-well plate, combine tubulin, GTP, and the fluorescent reporter in a polymerization buffer.

    • Add varying concentrations of the test compound. Use paclitaxel (promoter) and nocodazole (inhibitor) as positive controls.

    • Incubate the plate at 37°C to induce polymerization.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths specific to the reporter).

    • Analyze the polymerization curves to determine if the compound inhibits or promotes microtubule assembly.

Conclusion

The structural framework of this compound strongly suggests a high probability of biological activity through one or more established mechanisms associated with the 2-aminothiazole and benzothiazole scaffolds. The most likely predicted mechanisms include the inhibition of protein kinases, inhibition of other critical metabolic enzymes, and the disruption of microtubule dynamics. These predictions provide a strong foundation for targeted experimental investigation. The proposed protocols offer a clear path to elucidate the compound's precise mechanism of action, assess its therapeutic potential, and guide its future development as a potential therapeutic agent.

References

Screening for Biological Activity of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on the biological activity screening of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one and its closely related analogs. While specific data for this exact molecule is limited in publicly available literature, this document consolidates findings for structurally similar compounds, particularly derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole core. The information presented herein provides a foundational understanding of the potential anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, along with detailed experimental protocols for their evaluation.

Anticancer Activity

Derivatives of the 2-aminobenzothiazole and 4,5,6,7-tetrahydrobenzo[d]thiazole scaffolds have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The screening of these compounds typically involves assessing their ability to inhibit cancer cell proliferation and viability.

Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassCell LineActivity (IC50 in µM)Reference
Optically active thiourea derivatives (IVe, IVf, IVh)EAC (mouse Ehrlich Ascites Carcinoma)10-24[1]
MCF-7 (human breast adenocarcinoma)15-30[1]
HeLa (human cervical carcinoma)33-48[1]
2-aminobenzothiazole derivatives (OMS5, OMS14)A549 (human lung carcinoma)22.13-61.03[2][3]
MCF-7 (human breast adenocarcinoma)22.13-61.03[2][3]
2-aminobenzothiazole derivative (Compound 13)HCT116 (human colon carcinoma)6.43 ± 0.72[4]
A549 (human lung carcinoma)9.62 ± 1.14[4]
A375 (human melanoma)8.07 ± 1.36[4]
2-aminobenzothiazole derivative (Compound 23)HT-29, PC-3, A549, U87MGPotent (IC50 = 97 nM for VEGFR-2)[4]
2-aminobenzothiazole-pyrazole hybrid (Compound VII)Various cancer cell linesPotent (VEGFR-2 IC50 = 97 nM)[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways

Several 2-aminobenzothiazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][5] One such pathway is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Compound 2-Aminobenzothiazole Derivative Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Data Presentation: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
2-azidobenzothiazoles (Compound 2d)Enterococcus faecalis8[6]
Staphylococcus aureus8[6]
2-aminobenzothiazole-isatin hybrids (Compound 41c)Escherichia coli3.1[7]
Pseudomonas aeruginosa6.2[7]
2-aminobenzothiazole derivativesMycobacterium tuberculosis H37RvVaried[3]
Amide derivatives of 2-aminobenzothiazoleEscherichia coliModerate activity at 250[8]
Staphylococcus epidermidisModerate activity at 250[8]
Klebsiella pneumoniaModerate activity at 250[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis serial_dilution Perform serial dilutions of the test compound in a 96-well plate inoculum_prep Prepare standardized microbial inoculum add_inoculum Add inoculum to each well inoculum_prep->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain derivatives of the 2-aminobenzothiazole scaffold have been investigated for their anti-inflammatory properties. These studies often involve in vivo models to assess the compound's ability to reduce inflammation.

Data Presentation: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

CompoundModelActivityReference
Bt2 (5-chloro-1,3-benzothiazole-2-amine)Carrageenan-induced paw edema in miceSignificant[9][10]
Bt7 (6-methoxy-1,3-benzothiazole-2-amine)Carrageenan-induced paw edema in miceSignificant[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement animal_grouping Group animals (e.g., rats) fasting Fast animals overnight animal_grouping->fasting administer_compound Administer test compound or vehicle (control) fasting->administer_compound inject_carrageenan Inject carrageenan into the sub-plantar region of the hind paw administer_compound->inject_carrageenan measure_volume Measure paw volume at different time intervals (e.g., 0, 1, 2, 3, 4h) inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

References

A Technical Guide to the Therapeutic Targets of 2-Aminobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique fused ring system, consisting of a benzene ring and a thiazole ring with an amino group at the 2-position, allows for versatile interactions with a wide array of biological targets.[1][3] This has led to the development of numerous derivatives with promising therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases.[2][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 2-aminobenzothiazole scaffolds, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Anticancer Targets of 2-Aminobenzothiazole Derivatives

A substantial body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives.[3][4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways and enzymes involved in cancer progression.[6][7]

Kinase Inhibition

Kinases are a major class of therapeutic targets in oncology, and 2-aminobenzothiazole derivatives have been successfully developed as potent kinase inhibitors.[3][8]

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][6][7] Several 2-aminobenzothiazole derivatives have been shown to inhibit this pathway, particularly by targeting PI3K.[4][9]

Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDTargetAssay TypeCell LineIC50 (µM)Reference
OMS14PIK3CD/PIK3R1 (p110δ/p85α)Kinase Inhibition-65% inhibition at 100 µM[9][10]
OMS5-CytotoxicityA549 (Lung)61.03[9]
OMS14-CytotoxicityA549 (Lung)26.09[9]
OMS14-CytotoxicityMCF-7 (Breast)22.13[9]
Compound 40CDK2Kinase Inhibition-4.29[11]
Compound 40-CytotoxicityA549 (Lung)3.55[11]
Compound 40-CytotoxicityMCF-7 (Breast)3.17[11]
Compound 40-CytotoxicityHep3B (Liver)4.32[11]
Compound 4aVEGFR-2Kinase Inhibition-0.091[12][13]
Compound 4a-CytotoxicityHCT-116 (Colon)5.61[12][13]
Compound 4a-CytotoxicityHEPG-2 (Liver)7.92[12][13]
Compound 4a-CytotoxicityMCF-7 (Breast)3.84[12][13]
Compound 11VEGFR-2Kinase Inhibition-0.19[14]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by 2-Aminobenzothiazole Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (PI3K)

This protocol outlines a general procedure for assessing the inhibitory activity of 2-aminobenzothiazole derivatives against PI3K using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[15]

Materials:

  • Recombinant human PI3K enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[15]

  • Test 2-aminobenzothiazole derivatives dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Substrate

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Prepare a master mix of the PI3K enzyme and lipid substrate in the kinase reaction buffer.

  • Add 0.5 µL of the test compound solution or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-aminobenzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]

  • Treat the cells with serial dilutions of the 2-aminobenzothiazole derivatives or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]

  • Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Neuroprotective Targets of 2-Aminobenzothiazole Derivatives

2-aminobenzothiazole derivatives have emerged as promising therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[2][19] Their neuroprotective effects are attributed to their ability to modulate various targets implicated in the pathogenesis of these diseases.

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease.[20] Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibitory activity against these enzymes.[21][22]

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of dopamine and its inhibition is a therapeutic approach for Parkinson's disease.[23][24] Some 2-aminobenzothiazole derivatives have been identified as effective MAO-B inhibitors.[21]

Quantitative Data: Neuroprotective Activity of 2-Aminobenzothiazole Derivatives

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 4fAChEEnzyme Inhibition23.4[21]
Compound 4mAChEEnzyme Inhibition27.8[21]
Compound 4fMAO-BEnzyme Inhibition40.3[21]
Compound 4mMAO-BEnzyme Inhibition56.7[21]

Experimental Workflow: Screening for Neuroprotective Agents

Neuroprotection_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays CompoundLibrary 2-Aminobenzothiazole Derivative Library AChE_Assay AChE Inhibition Assay (Ellman's Method) CompoundLibrary->AChE_Assay MAO_Assay MAO-B Inhibition Assay (Fluorometric) CompoundLibrary->MAO_Assay Hit_ID Hit Identification (IC50 Determination) AChE_Assay->Hit_ID MAO_Assay->Hit_ID Neuroblastoma Neuroblastoma Cell Lines Hit_ID->Neuroblastoma Active Compounds Cytotoxicity Cytotoxicity Assay (MTT) Neuroblastoma->Cytotoxicity Neuroprotection Neuroprotection Assay (e.g., against Aβ toxicity) Neuroblastoma->Neuroprotection Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection Neuroprotection->Lead_Selection

A typical workflow for identifying neuroprotective agents.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[4][7][20][25]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test 2-aminobenzothiazole derivatives dissolved in a suitable solvent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of ATCI and DTNB in the phosphate buffer.

  • In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound solution (or buffer for control), and 25 µL of the AChE enzyme solution.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Calculate the IC50 value from the dose-response curve.

Experimental Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This is a fluorometric assay to determine the inhibitory activity of test compounds against MAO-B.[2][19][26]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary substrate)

  • Developer solution (containing a probe like Amplex® Red and horseradish peroxidase)

  • MAO-B assay buffer

  • Test 2-aminobenzothiazole derivatives

  • Positive control inhibitor (e.g., selegiline)

  • 96-well black plates with flat bottoms

  • Fluorescence microplate reader

Procedure:

  • Add 10 µL of the test inhibitor, inhibitor control, or assay buffer (for enzyme control) to the wells of a 96-well plate.

  • Prepare the MAO-B enzyme solution in the assay buffer and add 50 µL to each well.

  • Incubate for 10 minutes at 37°C.

  • Prepare the MAO-B substrate solution containing the substrate and developer.

  • Add 40 µL of the substrate solution to each well to start the reaction.

  • Measure the fluorescence kinetically at an excitation/emission of ~535/587 nm at 37°C for 10-40 minutes.

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

  • Determine the percent inhibition and IC50 values for the test compounds.

Antimicrobial Targets of 2-Aminobenzothiazole Derivatives

2-aminobenzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][27][28][29] The development of novel antimicrobial agents is crucial to combat the growing threat of antibiotic resistance.[30]

Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 1nCandida albicans4-8[29]
Compound 1oCandida albicans4-8[29]
Compound 1nCandida parapsilosis4-8[29]
Compound 1oCandida parapsilosis4-8[29]
Compound 1nCandida tropicalis4-8[29]
Compound 1oCandida tropicalis4-8[29]
Compound 1Staphylococcus aureus2.9 µM[31]
Compound 21Mycobacterium tuberculosis10[32]
Compound 22Mycobacterium tuberculosis10[32]

Experimental Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Quantitative Assessment cluster_2 Further Evaluation CompoundLibrary 2-Aminobenzothiazole Derivative Library DiskDiffusion Disk Diffusion Assay (Qualitative) CompoundLibrary->DiskDiffusion ActiveHits Identification of Active Compounds DiskDiffusion->ActiveHits MIC_Assay MIC Determination (Broth Microdilution) ActiveHits->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Potent_Compounds Selection of Potent Compounds MBC_Assay->Potent_Compounds Toxicity Cytotoxicity Assays Potent_Compounds->Toxicity MOA Mechanism of Action Studies Potent_Compounds->MOA Lead_Candidate Lead Candidate Toxicity->Lead_Candidate MOA->Lead_Candidate

Workflow for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][6][27][28][33]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 2-aminobenzothiazole derivatives

  • Bacterial or fungal strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[3] Dilute this suspension in broth to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[33]

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (microbe, no compound) and a vehicle control well.

  • Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).[30]

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[3]

  • Optionally, the optical density can be read using a microplate reader to quantify growth inhibition.

References

The Genesis of a Privileged Scaffold: A Technical History of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evolution of 2-aminobenzothiazole derivatives, a cornerstone of modern medicinal chemistry.

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of a multitude of biologically active compounds.[1] This technical guide provides an in-depth exploration of the historical discovery, seminal synthetic methodologies, and the evolution of our understanding of the diverse biological activities of these versatile molecules. Particular focus is given to their role as anticancer and antimicrobial agents, including their interaction with key cellular signaling pathways.

A Historical Perspective: From Synthesis to Biological Discovery

The story of 2-aminobenzothiazole begins in the early 20th century with the pioneering work of Arthur Hugerschoff. In 1901, he reported a novel method for the synthesis of this heterocyclic system through the oxidative cyclization of arylthioureas, a reaction that now bears his name.[2] This foundational discovery laid the groundwork for the exploration of this new class of compounds.

It was not until the mid-20th century that the biological potential of 2-aminobenzothiazole derivatives began to be unveiled, with initial investigations focusing on their muscle relaxant properties.[3] This marked the beginning of a journey that would see this scaffold incorporated into compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4] The synthetic accessibility of the 2-aminobenzothiazole core, particularly the reactive amino group at the 2-position, has allowed for extensive structural modifications, leading to the development of potent and selective therapeutic candidates.[5]

Key Synthetic Methodologies

The construction of the 2-aminobenzothiazole ring system can be achieved through several synthetic routes. The following are among the most historically significant and widely utilized methods.

The Hugerschoff Reaction

The Hugerschoff reaction remains a classical and highly effective method for the synthesis of 2-aminobenzothiazoles.[3] The reaction involves the oxidative cyclization of an arylthiourea using bromine in an acidic medium.[3]

Experimental Protocol: The Hugerschoff Reaction

  • Materials: Substituted phenylthiourea, Sulfuric acid (98%), Bromine.

  • Procedure:

    • A solution of the appropriately substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.

    • The solution is cooled to 5-10°C in an ice-salt bath.

    • A solution of bromine (1.0 mol) in 100 mL of 98% sulfuric acid is added dropwise with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

    • The mixture is then carefully poured onto 1 kg of crushed ice.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

This protocol is a generalized representation and may require optimization for specific substrates.

Synthesis from Anilines and Thiocyanate

A common and practical alternative to the Hugerschoff reaction involves the reaction of an aniline with a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate) in the presence of an oxidizing agent like bromine.[3] This method allows for the in situ formation of the arylthiourea intermediate, which then undergoes cyclization.

Experimental Protocol: Synthesis from Aniline and Ammonium Thiocyanate

  • Materials: Substituted aniline, Ammonium thiocyanate, Glacial acetic acid, Bromine.

  • Procedure:

    • Equimolar quantities of the substituted aniline (0.02 mol) and ammonium thiocyanate (1.5 g, 0.02 mol) are dissolved in ethanol containing 2 mL of concentrated hydrochloric acid.

    • To this solution, bromine in glacial acetic acid (2.7 mL, 0.05 mol) is added.

    • The reaction mixture is refluxed for 1 hour.

    • After reflux, the mixture is cooled in an ice-water bath.

    • The precipitate that forms is collected by filtration, washed with cold water, and dried.

    • The crude product is recrystallized from rectified spirit.[6]

This protocol is a generalized representation and may require optimization for specific substrates.

Biological Activities and Therapeutic Potential

The versatility of the 2-aminobenzothiazole scaffold is evident in the wide array of biological activities exhibited by its derivatives. The following sections highlight some of the most extensively studied therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-aminobenzothiazole derivatives as anticancer agents.[7] These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and colon.[5][8]

Quantitative Data: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
OMS5 A549Lung Cancer22.13[5]
MCF-7Breast Cancer39.51[5]
OMS14 A549Lung Cancer34.09[5]
MCF-7Breast Cancer61.03[5]
Compound 13 HCT116Colon Carcinoma6.43[7]
A549Lung Cancer9.62[7]
A375Malignant Melanoma8.07[7]
Compound 20 HepG2Liver Cancer9.99[7]
HCT-116Colon Carcinoma7.44[7]
MCF-7Breast Cancer8.27[7]
Compound 8i MCF-7Breast Cancer6.34[3][8]

One of the key mechanisms underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), often acting as ATP-competitive inhibitors that bind to the kinase domain of the p110 subunit.[9][10] By blocking the activity of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step in the activation of the downstream kinase Akt. This, in turn, leads to the downregulation of the entire signaling cascade, resulting in cell cycle arrest and apoptosis in cancer cells.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.
Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[11] Their mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism.

Quantitative Data: In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Series 1 Staphylococcus aureus3.12 - >50[1]
Escherichia coli3.12 - >50[1]
Compound 18 Escherichia coli6 - 8[12]
Pseudomonas aeruginosa6 - 8[12]
Compound 20 Staphylococcus aureus6 - 8[12]
Bacillus subtilis6 - 8[12]
Compound 1n Candida albicans4[11]
Compound 1o Candida parapsilosis4[11]

Experimental Workflows

The discovery and development of novel 2-aminobenzothiazole derivatives follow a logical progression from synthesis to biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Studies Lead_ID->Preclinical Optimization->Synthesis

General drug discovery and development workflow.

A key in vitro assay for assessing the anticancer activity of these compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: 96-well plates, cancer cell lines, cell culture medium, 2-aminobenzothiazole derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Dissolve the formazan crystals by adding a solubilization solution.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Conclusion

The 2-aminobenzothiazole scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its enduring importance in medicinal chemistry. Future research will undoubtedly continue to unlock the full potential of this remarkable privileged structure.

References

The Pharmacophoric Landscape of 2-Aminobenzothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacophoric features of 2-aminobenzothiazole compounds, a privileged scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document summarizes key structure-activity relationships (SAR), details experimental protocols for compound evaluation, and visualizes critical biological pathways and experimental workflows.

The 2-aminobenzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a versatile starting point for the design of potent and selective modulators of various biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[2][3] The ease of functionalization at the C2-amino group and on the benzothiazole ring system allows for the fine-tuning of physicochemical properties and target engagement.[2]

Unveiling the Anticancer Potential: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have emerged as promising anticancer agents by targeting critical pathways involved in tumor progression and proliferation.[1] Notably, these compounds have shown inhibitory activity against protein kinases such as PI3K, AKT, mTOR, EGFR, and CDK2.[1][2]

The PI3K/AKT/mTOR signaling pathway, frequently dysregulated in various cancers, is a key target for many 2-aminobenzothiazole-based inhibitors.[2] The general mechanism involves the inhibition of kinase activity, leading to the downstream suppression of cell growth, proliferation, and survival, ultimately inducing apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Aminobenzothiazole 2-Aminobenzothiazole Inhibitor Aminobenzothiazole->PI3K Inhibits In_Silico_Workflow Start Design of 2-Aminobenzothiazole Derivative Library Physicochem Calculation of Physicochemical Properties (e.g., Lipinski's Rule of Five) Start->Physicochem ADMET ADMET Prediction Physicochem->ADMET Docking Molecular Docking into Target Protein Binding Site ADMET->Docking Scoring Scoring and Ranking of Docked Poses Docking->Scoring Pharmacophore Pharmacophore Model Generation & Validation Scoring->Pharmacophore Selection Selection of Candidate Compounds for Synthesis and Biological Evaluation Pharmacophore->Selection End Experimental Validation Selection->End SAR_Insights Core 2-Aminobenzothiazole Scaffold R1 R1 (2-Amino Group) Core->R1 R2 R2 (6-Position) Core->R2 Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity Insights1 Disubstitution can be tolerated. N-propylimidazole is critical for S. aureus activity. Aminopyridine motif enhances CDK2 inhibition. R1->Insights1 R2->Activity Insights2 Halogen (Cl, F), ethoxy (OEt), or nitro (NO2) groups can enhance anticancer activity. R2->Insights2

References

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile core structure is a key pharmacophore in several approved drugs and continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive review of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, and their role as kinase inhibitors. Detailed experimental methodologies, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro cytotoxic efficacy of 2-aminothiazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values for representative 2-aminothiazole derivatives against various cancer cell lines is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Dasatinib (BMS-354825)K562 (Chronic Myelogenous Leukemia)<1 nM[3]
DasatinibCTV-113 nM[4]
DasatinibMCF-7 (Breast Cancer)2100 nM[5]
DasatinibSK-BR-3 (Breast Cancer)4000 nM[5]
Compound 20H1299 (Lung Cancer)4.89 µM[2]
Compound 20SHG-44 (Glioma)4.03 µM[2]
Compound 28HT29 (Colon Cancer)0.63 µM[2]
Compound 28HeLa (Cervical Cancer)6.05 µM[2]
Compound 28A549 (Lung Cancer)8.64 µM[2]
17bMCF-7 (Breast Cancer)1.86 µM[6]
7cSNB-75 (CNS Cancer)Excellent Activity[6]
7dSNB-75 (CNS Cancer)Comparable to Sorafenib[6]
27786-O (Renal Cell Carcinoma)5 µM (EC50)[7]
25Various Cancer Cell Lines0.64 - 2.01 µM[8]
24HT29 (Colon Cancer)2.33 nM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 2-Aminothiazole Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a constituent of numerous compounds exhibiting a wide spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial potency of 2-aminothiazole compounds is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Table 2 summarizes the MIC values of selected 2-aminothiazole derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)Reference
Piperazinyl derivative 121dStaphylococcus aureus 292132 - 128 (µM)[9]
Piperazinyl derivative 121dEscherichia coli 259222 - 128 (µM)[9]
Thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4 - 16[9]
Thiourea derivative 124 (3-chloro-4-fluorophenyl)Staphylococcus epidermidis4 - 16[9]
Compound 144Bacillus cereusHighest activity in series[9]
Benzamide-linked derivativesVarious bacteria and fungiExcellent activity[9]
N-oxazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13[10]
Compound 8Enterobacter cloacaePotent activity[11]
Compound 1Trichophyton virideBest in series[11]
SMB-1, SMB-2, SMB-6Staphylococcus aureusComparable to ampicillin[12]
SMB-1, SMB-2, SMB-6, SMB-6aEscherichia coliComparable to ampicillin[12]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • 2-Aminothiazole test compounds

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the 2-aminothiazole test compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation: A larger diameter of the zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Agar Plate prepare_inoculum->inoculate_plate create_wells Create Wells in Agar inoculate_plate->create_wells add_compounds Add Test Compounds and Controls to Wells create_wells->add_compounds incubate Incubate 18-24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for the agar well diffusion assay.

2-Aminothiazoles as Kinase Inhibitors

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Key Kinase Targets and Signaling Pathways

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[13] Inhibition of CDK2 by 2-aminothiazole derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.

CDK2_Pathway cluster_G1_S_Transition G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates Two_Aminothiazole 2-Aminothiazole Derivative Two_Aminothiazole->CDK2 inhibits

Simplified CDK2 signaling pathway and its inhibition.

Src Family Kinases: Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Aberrant Src activation is implicated in the progression of many cancers.

Src_Pathway cluster_Src_Signaling Src Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src activates FAK FAK Src->FAK phosphorylates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt activates Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Dasatinib Dasatinib (2-Aminothiazole) Dasatinib->Src inhibits

Simplified Src signaling pathway and its inhibition.

Abl Kinase: The Abelson murine leukemia (Abl) tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, exhibits constitutively active kinase activity and is a key driver of chronic myelogenous leukemia (CML).

Abl_Pathway cluster_BCR_Abl_Signaling BCR-Abl Signaling in CML BCR_Abl BCR-Abl (Constitutively Active) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos activates PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt activates JAK_STAT JAK/STAT Pathway BCR_Abl->JAK_STAT activates Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Cell_Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition JAK_STAT->Cell_Proliferation Dasatinib Dasatinib (2-Aminothiazole) Dasatinib->BCR_Abl inhibits

Simplified BCR-Abl signaling pathway and its inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Biochemical in vitro kinase assays are essential for determining the inhibitory potency of compounds against specific kinases.

Materials:

  • Recombinant kinase (e.g., CDK2, Src, Abl)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 2-Aminothiazole test compounds

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplate

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the recombinant kinase and the test compound at various concentrations. Include a no-inhibitor control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. These reagents typically quantify the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: The kinase activity is inversely proportional to the inhibitory effect of the compound. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole core.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

  • α-Haloketone (e.g., phenacyl bromide)

  • Thiourea or a substituted thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate (optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in ethanol.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If necessary, neutralize the reaction mixture with a mild base such as sodium bicarbonate solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold ethanol or water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Hantzsch_Synthesis_Workflow start Start mix_reactants Mix α-Haloketone and Thiourea in Solvent start->mix_reactants reflux Reflux Reaction Mixture mix_reactants->reflux monitor_tlc Monitor Progress by TLC reflux->monitor_tlc monitor_tlc->reflux in progress cool_down Cool to Room Temperature monitor_tlc->cool_down complete neutralize Neutralize (optional) cool_down->neutralize filter_product Filter and Wash Solid Product neutralize->filter_product purify Purify by Recrystallization filter_product->purify end End purify->end

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Conclusion

The 2-aminothiazole scaffold remains a cornerstone in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and development of the next generation of 2-aminothiazole-based drugs.

References

2-aminobenzothiazole derivatives as privileged structures in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole core, a bicyclic heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its remarkable ability to serve as a versatile scaffold for the design of a wide array of biologically active compounds. The unique structural arrangement of a fused benzene and thiazole ring, coupled with a reactive amino group at the 2-position, allows for diverse chemical modifications, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-aminobenzothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and neuroprotection.

Core Synthesis Strategies

The synthesis of the 2-aminobenzothiazole scaffold is adaptable, with several well-established methods. A prevalent approach involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[1] Another common strategy is the cyclization of phenylthiourea derivatives.[2] Once the core is formed, the 2-amino group serves as a versatile handle for further functionalization, often through reactions like acylation followed by nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity.[1]

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis of 2-Aminobenzothiazole Core cluster_derivatization Derivatization Aniline Substituted Aniline reaction1 Cyclization Aniline->reaction1 Thiocyanate KSCN / NH4SCN Thiocyanate->reaction1 Halogen Br2 / I2 Halogen->reaction1 Core 2-Aminobenzothiazole Core reaction1->Core Core2 2-Aminobenzothiazole Core reaction2 Acylation Core2->reaction2 Acylating_Agent Acylating Agent (e.g., Chloroacetyl chloride) Acylating_Agent->reaction2 Intermediate N-acylated Intermediate reaction3 Nucleophilic Substitution Intermediate->reaction3 Nucleophile Diverse Nucleophiles (Amines, etc.) Nucleophile->reaction3 Final_Product 2-Aminobenzothiazole Derivatives reaction2->Intermediate reaction3->Final_Product

A general workflow for the synthesis and derivatization of 2-aminobenzothiazoles.

Anticancer Activity

2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[3] Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy. Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K isoforms.[1] By blocking the activity of PI3K, these compounds can effectively shut down this pro-survival pathway, leading to the induction of apoptosis and inhibition of tumor growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)Reference
OMS5A549Lung Cancer22.13[4]
OMS5MCF-7Breast Cancer39.51[4]
OMS14A549Lung Cancer34.09[4]
OMS14MCF-7Breast Cancer61.03[4]
Compound 13HCT116Colon Carcinoma6.43[5]
Compound 13A549Lung Cancer9.62[5]
Compound 13A375Malignant Melanoma8.07[5]
Compound 20HepG2Liver Cancer9.99[5]
Compound 20HCT-116Colon Carcinoma7.44[5]
Compound 20MCF-7Breast Cancer8.27[5]
Compound 7A-375Melanoma16[6]
17dHepG2Liver Cancer0.41[7]
18HepG2Liver Cancer0.53[7]
13bHepG2Liver Cancer0.56[7]

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for the discovery of novel anti-infective agents. 2-Aminobenzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi.[8][9]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against a range of microbial strains.

Compound IDMicrobial StrainGram (+/-) / FungalMIC (µg/mL)Reference
Compound 1nCandida albicansFungal4-8[9]
Compound 1oCandida albicansFungal4-8[9]
Compound 2dEnterococcus faecalisGram (+)8[7]
Compound 2dStaphylococcus aureusGram (+)8[7]
Triazole derivativeGram (+) / Gram (-) bacteriaBoth3.12[7]
Compound 16cStaphylococcus aureusGram (+)0.025 mM[10]

Neuroprotective and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 2-aminobenzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases and inflammatory conditions.

Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective properties by targeting key enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases. For instance, some compounds have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Others have exhibited inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine, offering a potential therapeutic strategy for Parkinson's disease.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-aminobenzothiazole derivatives is attributed, in part, to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory cascade. By blocking the production of pro-inflammatory prostaglandins, these compounds can alleviate inflammation.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

G start Start plate_cells Plate cells in 96-well plate start->plate_cells end End incubate1 Incubate for 24h plate_cells->incubate1 add_compounds Add 2-aminobenzothiazole derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 calculate_ic50->end

Workflow for the MTT assay to determine cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives and incubate for an additional 48-72 hours.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

G start Start prepare_dilutions Prepare serial dilutions of 2-aminobenzothiazole derivatives in 96-well plate start->prepare_dilutions end End add_inoculum Add standardized bacterial/fungal inoculum to each well prepare_dilutions->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate observe_growth Visually inspect for microbial growth (turbidity) incubate->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic determine_mic->end

Workflow for the broth microdilution method to determine MIC.

Protocol:

  • Serial Dilutions: Prepare two-fold serial dilutions of the 2-aminobenzothiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.[15]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by the absence of turbidity.[17]

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a rich source for the discovery and development of novel therapeutic agents. The information presented in this guide highlights the significant progress made in harnessing the potential of this privileged structure and provides a solid foundation for future research in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. This compound belongs to the versatile class of 2-aminothiazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2]

Introduction

The 2-aminothiazole core is a fundamental structural motif found in numerous pharmacologically active compounds.[2][3][4][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The target molecule, this compound, incorporates this key scaffold and holds significant potential for the development of novel therapeutic agents. Its synthesis is efficiently achieved through a one-pot reaction based on the principles of the Hantzsch thiazole synthesis.[6][7][8]

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential applications in drug development:

  • Anticancer Agents: The 2-aminothiazole scaffold is present in clinically approved anticancer drugs like Dasatinib.[3] Numerous studies have reported the potent and selective inhibitory activity of 2-aminothiazole derivatives against various human cancer cell lines, including breast, lung, colon, and leukemia.[3][9] The tetrahydrobenzothiazole core, in particular, has been identified as a promising scaffold for developing micromolar-level antitumor agents.[3]

  • Anti-inflammatory Activity: Derivatives of 2-aminothiazole have been reported to possess significant anti-inflammatory properties.

  • Antimicrobial Agents: The thiazole ring is a key component of many compounds with antibacterial and antifungal activities.

  • Kinase Inhibitors: The 2-aminobenzothiazole scaffold has been explored for its potential to inhibit protein kinases, such as PI3Kγ, which are crucial in cell signaling pathways implicated in cancer.[9]

One-Pot Synthesis via Hantzsch Thiazole Synthesis

The most direct and efficient method for synthesizing this compound is a one-pot reaction that follows the logic of the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][8] For the target molecule, the synthesis can be conveniently carried out in a single pot starting from 1,3-cyclohexanedione and thiourea, with an in-situ halogenation step.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A 1,3-Cyclohexanedione D In-situ Halogenation A->D Reacts with B Thiourea E Condensation & Cyclization B->E Reacts with α-haloketone intermediate C Halogenating Agent (e.g., NBS) C->D D->E Forms F This compound E->F Yields

Caption: General workflow for the one-pot Hantzsch synthesis.

Experimental Protocol

This protocol describes a general method for the one-pot synthesis of this compound.

Materials:

  • 1,3-Cyclohexanedione

  • Thiourea

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Ethanol or Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione (10 mmol) in ethanol (50 mL).

  • Addition of Thiourea: To this solution, add thiourea (12 mmol). Stir the mixture at room temperature for 15 minutes.

  • Halogenation: Cool the flask in an ice bath. Slowly add N-Bromosuccinimide (10 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C. Alternatively, a solution of bromine (10 mmol) in a small amount of the reaction solvent can be added dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).

  • Neutralization: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure this compound.

experimental_workflow start Start dissolve Dissolve 1,3-Cyclohexanedione and Thiourea in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_nbs Slowly Add NBS cool->add_nbs reflux Stir at RT, then Reflux 4-6h add_nbs->reflux workup Pour into Ice Water & Neutralize with NaHCO3 reflux->workup filter Filter Precipitate workup->filter purify Recrystallize from Ethanol filter->purify end End Product purify->end

Caption: Experimental workflow for the one-pot synthesis.

Quantitative Data from Related Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives using one-pot or multi-component Hantzsch synthesis, illustrating the efficiency of this methodology.

EntryReactantsCatalyst/SolventConditionsYield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydeSiW.SiO₂ / Ethanol:Water (1:1)Reflux, 65°C, 2-3.5 h79-90%[7]
22-bromoacetophenone, thioureaMethanol100°C, 30 minHigh[6]
32-iodoanilines, sodium dithiocarbamatesCu(OAc)₂/Cs₂CO₃ / DMF120°Cup to 97%[10]
42-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, phenacyl bromidesEthanolReflux, 3-5 h65-78%[11]
5α-haloketone, thiosemicarbazoneAbsolute ethanolReflux, 4-5 h-[12]

Conclusion

The one-pot synthesis of this compound via the Hantzsch reaction is an efficient and straightforward method for obtaining this valuable scaffold. The diverse biological activities associated with 2-aminothiazole derivatives make this compound a promising candidate for further investigation in drug discovery and development, particularly in the areas of oncology and inflammatory diseases. The provided protocol offers a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related molecules.

References

Application Note: HPLC Purification of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1][2] Accurate purification and analysis of these compounds are crucial to ensure the quality and reliability of research data. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such compounds due to its high resolution and selectivity.[3] This application note presents a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC).

Physicochemical Properties and Method Development Considerations

The development of a successful HPLC purification method is guided by the physicochemical properties of the target compound. 2-Aminobenzothiazole derivatives generally exhibit low water solubility.[4] The presence of a basic amino group suggests that pH adjustment of the mobile phase can influence retention and peak shape by protonating the analyte.[4] A reverse-phase C18 column is a suitable stationary phase for retaining such moderately polar compounds. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile, with the addition of an acid like formic acid or phosphoric acid to improve peak symmetry and resolution.[4][5][6]

Experimental Protocol

This protocol provides a general method that can be optimized for specific purity requirements and instrumentation.

1. Materials and Reagents

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • Dimethyl Sulfoxide (DMSO, HPLC grade)

  • Reagents:

    • Formic Acid (or Orthophosphoric Acid)

  • Sample:

    • Crude this compound

  • Equipment:

    • HPLC system with a UV detector

    • Preparative or semi-preparative C18 column

    • Syringe filters (0.45 µm)

    • Standard laboratory glassware

2. Sample Preparation

Proper sample preparation is critical for a successful HPLC purification.

  • Dissolution: Dissolve the crude this compound in a minimal amount of DMSO.

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL.[3]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

3. HPLC Purification Method

The following parameters can be used as a starting point and optimized as needed.

Table 1: HPLC Purification Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., Phenomenex® Luna C18, 5 µm, or equivalent)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 5% B5-20 min: 5% to 95% B (linear gradient)20-25 min: Hold at 95% B25-30 min: 95% to 5% B (return to initial)
Flow Rate 1.0 mL/min (analytical); adjust for preparative scale
Injection Volume 10-100 µL (analytical); adjust for preparative scale
Column Temperature Ambient or 30 °C
Detection UV at the absorbance maximum of the compound (e.g., 254 nm or 280 nm)

4. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.

  • Solvent Evaporation: Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilization/Extraction: The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid. Alternatively, the compound can be extracted into an organic solvent after adjusting the pH.

  • Purity Analysis: Analyze the purity of the final product using an analytical HPLC method.

Workflow and Visualization

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in DMSO dilute Dilute with Initial Mobile Phase dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile/Formic Acid) inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect evaporate Evaporate Acetonitrile collect->evaporate lyophilize Lyophilize or Extract evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze

Caption: HPLC Purification Workflow for this compound.

Troubleshooting

  • Poor Solubility: If the compound has poor solubility in the initial mobile phase, consider using a stronger organic solvent like methanol or increasing the proportion of acetonitrile for dilution.[4]

  • Peak Tailing: Peak tailing can be addressed by adjusting the pH of the mobile phase with an acid modifier like formic acid or phosphoric acid to ensure the amino group is protonated.

  • Low Recovery: Low recovery may be due to irreversible adsorption onto the column. Ensure the column is properly conditioned and consider using a different stationary phase if the problem persists.

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound, which can be adapted by researchers and scientists in drug development to achieve high-purity compounds for their studies.

References

Spectroscopic Characterization of 2-Aminobenzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of 2-aminobenzothiazole, a key heterocyclic scaffold in medicinal chemistry. The following sections present tabulated spectroscopic data (¹H NMR, ¹³C NMR, and IR), comprehensive experimental protocols for data acquisition, and graphical workflows to illustrate the characterization process.

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural elucidation and confirmation of these molecules are paramount for understanding their structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques essential for the unambiguous characterization of these compounds.

Spectroscopic Data of 2-Aminobenzothiazole

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for the parent 2-aminobenzothiazole molecule. These values serve as a reference for the characterization of its derivatives.

¹H NMR Data

The ¹H NMR spectrum of 2-aminobenzothiazole exhibits distinct signals corresponding to the aromatic protons on the benzene ring and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the electron-donating amino group.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-4~7.65Doublet (d)8.0
H-5~7.26Triplet (t)7.9
H-6~7.13Triplet (t)8.0
H-7~7.44Doublet (d)7.9
-NH₂~5.32Broad Singlet (br s)-
Solvent: CDCl₃. Data is compiled from representative spectra of 2-aminobenzothiazole and its derivatives.[2]
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the 2-aminobenzothiazole molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ) ppm
C-2~166.8
C-3a~151.5
C-4~124.1
C-5~125.2
C-6~119.5
C-7~128.9
C-7a~114.4
Solvent: MeOD. Data is compiled from representative spectra of 2-aminobenzothiazole and its derivatives.[2]
IR Data

The IR spectrum of 2-aminobenzothiazole reveals the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric)~3395Strong
N-H Stretch (symmetric)~3262Strong
C=N Stretch (thiazole ring)~1633Strong
N-H Bend~1535Medium
Aromatic C=C Stretch1600-1450Medium-Strong
C-N Stretch1350-1250Medium
C-S Stretch750-650Medium
Data is compiled from representative spectra of 2-aminobenzothiazole and its derivatives.[2]

Experimental Protocols

The following are detailed protocols for acquiring high-quality NMR and IR spectra of 2-aminobenzothiazole and its solid derivatives.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the 2-aminobenzothiazole sample for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]

  • Transfer the solid sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[3][4]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[5]

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.[4] The sample height should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a standard proton-decoupled pulse sequence.[6] A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.[6]

  • Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[6]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

1. Sample Preparation and Background Collection:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental and instrumental interferences.

2. Sample Analysis:

  • Place a small amount of the solid 2-aminobenzothiazole sample directly onto the center of the ATR crystal.[7]

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Acquire the IR spectrum over a typical range of 4000–400 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically perform a background subtraction.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic characterization of 2-aminobenzothiazoles.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Origin cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Outcome Synthesis Synthesis & Purification of 2-Aminobenzothiazole Derivative NMR_Analysis NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR_Analysis Solid Sample IR_Analysis IR Spectroscopy (ATR-FTIR) Synthesis->IR_Analysis Solid Sample Data_Processing Data Processing (Calibration, Phasing, Baseline Correction) NMR_Analysis->Data_Processing IR_Analysis->Data_Processing Structure_Elucidation Structural Elucidation & Confirmation Data_Processing->Structure_Elucidation Final_Report Application Note & Protocol Generation Structure_Elucidation->Final_Report

Caption: Overall workflow for the spectroscopic characterization of 2-aminobenzothiazoles.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-100 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert into Spectrometer Transfer->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase_Calibrate Phase & Calibrate FT->Phase_Calibrate Baseline Baseline Correction Phase_Calibrate->Baseline Analyze Analyze Spectrum Baseline->Analyze

Caption: Detailed experimental workflow for NMR spectroscopy.

FTIR_Workflow cluster_bkg Background Collection cluster_sample Sample Analysis cluster_data Data Analysis Clean_Crystal Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_Crystal->Collect_Bkg Place_Sample Place Solid Sample on Crystal Collect_Bkg->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Spectrum Process Spectrum (Background Subtraction) Collect_Sample->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks

Caption: Detailed experimental workflow for ATR-FTIR spectroscopy.

References

In Vitro Cytotoxicity Assay for 2-Aminobenzothiazoles: Application Notes and Protocols using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of 2-aminobenzothiazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The quantity of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]

Data Presentation: Cytotoxicity of 2-Aminobenzothiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of exemplary 2-aminobenzothiazole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.[7]

Table 1: IC₅₀ Values of Selected 2-Aminobenzothiazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 13 HCT116Colon Cancer6.43 ± 0.72[8]
A549Lung Cancer9.62 ± 1.14[8]
A375Melanoma8.07 ± 1.36[8]
Compound 20 HepG2Liver Cancer9.99[8]
HCT-116Colon Cancer7.44[8]
MCF-7Breast Cancer8.27[8]
Compound OMS5 A549Lung Cancer22.13 - 61.03[9]
MCF-7Breast Cancer22.13 - 61.03[9]
Compound OMS14 A549Lung Cancer22.13 - 61.03[9]
MCF-7Breast Cancer22.13 - 61.03[9]

Experimental Protocols

Materials
  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • 2-Aminobenzothiazole derivatives (dissolved in Dimethyl Sulfoxide, DMSO)

  • MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline, PBS)[6][10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • Multichannel pipette

  • Microplate reader

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminobenzothiazole derivative in DMSO.

    • Perform serial two-fold dilutions of the compound in the culture medium to achieve the desired final concentrations.[10] It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced cytotoxicity.[11]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control for cytotoxicity if available.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[10]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][14] A reference wavelength of 630 nm can be used to reduce background noise.[11][13]

    • Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [15]

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[11]

Visualizations

Signaling Pathway

2-Aminobenzothiazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways, with a key target being the PI3K/Akt/mTOR pathway.[16][17] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of key kinases in this pathway can lead to apoptosis and cell cycle arrest in cancer cells.[16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazoles.

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay.

MTT_Workflow Start Start Cell_Seeding 1. Seed Cells (96-well plate) Start->Cell_Seeding Incubation1 2. Incubate (24h) Cell_Seeding->Incubation1 Treatment 3. Add 2-Aminobenzothiazole Derivatives Incubation1->Treatment Incubation2 4. Incubate (24-72h) Treatment->Incubation2 MTT_Addition 5. Add MTT Solution Incubation2->MTT_Addition Incubation3 6. Incubate (2-4h) MTT_Addition->Incubation3 Solubilization 7. Add Solubilization Solution Incubation3->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 9. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes & Protocols for Anticancer Screening of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1] In recent years, extensive research has focused on the synthesis and evaluation of novel benzothiazole compounds as potential anticancer agents.[1] These synthetic derivatives have demonstrated significant efficacy against a wide range of cancer cell lines.[2][3] They operate through a multitude of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[1][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and mechanistic evaluation of novel benzothiazole derivatives. It includes detailed protocols for key in vitro assays, summarizes quantitative data from recent studies, and illustrates essential workflows and signaling pathways.

Experimental and Computational Screening Workflow

A systematic approach is crucial for identifying and characterizing promising anticancer candidates. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds, often complemented by in silico analysis to predict molecular targets.

G cluster_0 Initial Screening cluster_1 Mechanism of Action (MOA) Studies cluster_2 In Silico Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Lead Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select Lead Compounds WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Select Lead Compounds Docking Molecular Docking TargetID Target Identification Docking->TargetID TargetID->WesternBlot Validate Targets G Benzothiazole Benzothiazole Derivative Bax Bax ↑ Benzothiazole->Bax Bcl2 Bcl-2 ↓ Benzothiazole->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC ΔΨm Loss Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates G G1 G1 S S (DNA Synthesis) G1->S Arrest_G1 G1 Arrest G1->Arrest_G1 G2 G2 S->G2 M M (Mitosis) G2->M Arrest_G2M G2/M Arrest G2->Arrest_G2M M->G1 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->Inhibition Inhibition->PI3K Inhibits Inhibition->AKT Inhibits G Receptor Protein Target (e.g., Kinase) Complex Binding Complex Receptor->Complex Ligand Benzothiazole Derivative Ligand->Complex Docking Simulation

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 2-Aminobenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antifungal activity of novel 2-aminobenzothiazole analogs. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6]

The emergence of drug-resistant fungal pathogens poses a significant global health threat, driving the search for new antifungal agents. 2-Aminobenzothiazole derivatives have been identified as a promising class of compounds with potential antifungal properties.[7][8][9][10][11] Accurate and standardized susceptibility testing is a critical step in the preclinical development of these analogs.

Data Presentation: In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of an antifungal compound. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.[1][2][7] The following tables provide an example of how to present MIC data for 2-aminobenzothiazole analogs against a panel of clinically relevant fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Analogs against Yeast Pathogens

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Candida glabrata (ATCC 90030) MIC (µg/mL)Candida parapsilosis (ATCC 22019) MIC (µg/mL)Cryptococcus neoformans (ATCC 90112) MIC (µg/mL)
Analog A 4842
Analog B >6432168
Analog C 81684
Fluconazole 1160.54
Amphotericin B 0.50.50.250.125

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Analogs against Filamentous Fungi (Molds)

Compound IDAspergillus fumigatus (ATCC 204305) MIC (µg/mL)Aspergillus flavus (ATCC 204304) MIC (µg/mL)Trichophyton rubrum (ATCC 28188) MIC (µg/mL)
Analog A 16328
Analog B >64>6432
Analog C 326416
Voriconazole 0.250.50.125
Amphotericin B 110.5

Experimental Protocols

Detailed methodologies for determining the antifungal susceptibility of 2-aminobenzothiazole analogs are provided below. Adherence to these protocols is crucial for obtaining reliable and consistent results.

Protocol 1: Broth Microdilution Assay for Yeasts

This method, adapted from CLSI document M27 and EUCAST guidelines, is the gold standard for determining the MIC of antifungal agents against yeasts.[1][2][12][13]

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 2-Aminobenzothiazole analogs and control drugs (e.g., Fluconazole, Amphotericin B)

  • Fungal inoculum

  • Spectrophotometer or microplate reader (optional)

  • Sterile water or saline

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

Procedure:

  • Compound Preparation: Prepare a stock solution of each 2-aminobenzothiazole analog in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.[13] Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[12]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[2] This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Disk Diffusion Assay for Yeasts

This method, based on the CLSI M44 document, provides a simpler and more cost-effective alternative for screening the antifungal activity of the synthesized compounds.[14][15]

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB)[14]

  • Sterile paper disks (6 mm diameter)

  • 2-Aminobenzothiazole analogs and control drugs

  • Fungal inoculum

  • Sterile swabs

  • Calipers

Procedure:

  • Disk Preparation: Aseptically apply a known amount of the 2-aminobenzothiazole analog solution to sterile paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Uniformly streak the fungal inoculum over the entire surface of the GMB agar plate using a sterile swab. Allow the plate to dry for a few minutes.[16]

  • Disk Application: Place the prepared disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.[14]

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the antifungal susceptibility testing of 2-aminobenzothiazole analogs.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Compound 2-Aminobenzothiazole Analogs Synthesis & Purification Broth Broth Microdilution (CLSI/EUCAST) Compound->Broth Disk Disk Diffusion (CLSI) Compound->Disk Inoculum Fungal Inoculum Preparation (0.5 McFarland) Inoculum->Broth Inoculum->Disk MIC MIC Determination Broth->MIC Zone Zone of Inhibition Measurement Disk->Zone Comparison Data Comparison & Interpretation MIC->Comparison Zone->Comparison G cluster_pathway Ergosterol Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor 2-Aminobenzothiazole Analog Inhibitor->Enzyme Inhibition Enzyme->Ergosterol G cluster_pathway PI3K/Akt/mTOR Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Fungal Cell Growth & Proliferation mTOR->Growth Inhibitor 2-Aminobenzothiazole Analog Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

References

In Vivo Animal Models for Testing 2-Aminobenzothiazole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing various in vivo animal models to assess the therapeutic efficacy of 2-aminobenzothiazole and its derivatives. The information is intended to guide researchers in selecting appropriate models and executing experiments for investigating the anti-inflammatory, analgesic, anticancer, antidiabetic, and neuroprotective properties of this versatile chemical scaffold.

Anti-inflammatory and Analgesic Efficacy

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating acute inflammation and the efficacy of anti-inflammatory agents.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into control (vehicle), standard drug (e.g., Diclofenac sodium), and test groups (different doses of 2-aminobenzothiazole derivative).

  • Test Compound Administration: Administer the 2-aminobenzothiazole derivative or vehicle (e.g., 0.1% Sodium Carboxymethyl Cellulose) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[1]

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.[2] The inflammatory process occurs in two phases: an initial phase with the release of histamine, serotonin, and bradykinin, followed by a delayed phase involving prostaglandins and cytokines.[3]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[4]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary:

GroupDose (mg/kg, i.p.)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Diclofenac Sodium100.32 ± 0.0362.35
2-Aminobenzothiazole Derivative (Compound X)500.55 ± 0.0435.29
2-Aminobenzothiazole Derivative (Compound X)1000.41 ± 0.0351.76

Note: The above data is representative and will vary depending on the specific 2-aminobenzothiazole derivative being tested.

Formalin-Induced Nociception in Mice

This model is used to assess both acute (neurogenic) and persistent (inflammatory) pain.

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25g) are suitable for this test.

  • Acclimatization and Habituation: Allow the animals to acclimatize to the experimental setup for at least 30 minutes before the test.

  • Test Compound Administration: Administer the 2-aminobenzothiazole derivative or vehicle i.p. or p.o. 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 1-5% formalin solution subcutaneously into the dorsal surface of the right hind paw.[5][6]

  • Observation: Immediately after injection, place the mouse in an observation chamber. Record the total time the animal spends licking or biting the injected paw. The response is biphasic:

    • Early Phase (0-5 minutes): Represents direct chemical stimulation of nociceptors.[6]

    • Late Phase (15-30 minutes): Involves inflammatory processes and central sensitization.[6][7]

  • Data Analysis: Compare the licking/biting time in the treated groups with the control group for both phases.

Quantitative Data Summary:

GroupDose (mg/kg, i.p.)Licking Time (s) - Early Phase (0-5 min)Licking Time (s) - Late Phase (15-30 min)
Control (Vehicle)-45.2 ± 3.1120.5 ± 8.7
Morphine515.8 ± 2.535.1 ± 4.2
2-Aminobenzothiazole Derivative (Compound Y)5038.5 ± 3.885.3 ± 7.1
2-Aminobenzothiazole Derivative (Compound Y)10030.1 ± 2.962.4 ± 6.5

Note: The above data is representative.

Anticancer Efficacy

Orthotopic Glioma C6 Rat Model

This model mimics human glioblastoma and is valuable for evaluating the in vivo antitumor effects of test compounds.[8]

Experimental Protocol:

  • Cell Culture: Culture rat C6 glioma cells in DMEM supplemented with 10% fetal bovine serum.[1]

  • Animals: Male Wistar or Sprague-Dawley rats (200-225g) are used.[8]

  • Stereotactic Implantation:

    • Anesthetize the rat and place it in a stereotactic frame.

    • Create a burr hole in the skull (e.g., 3.5 mm right of bregma).[9]

    • Slowly inject a suspension of C6 cells (e.g., 1 x 10^5 cells in 5 µL) into the brain parenchyma.

    • Seal the burr hole with bone wax.

  • Treatment:

    • Begin treatment a few days after cell implantation.

    • Administer the 2-(4-aminophenyl) benzothiazole derivative or vehicle daily via i.p. injection or oral gavage for a specified period (e.g., 21 days).[1]

  • Tumor Growth Monitoring:

    • Monitor tumor growth using non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) or Bioluminescence Imaging (BLI) if using luciferase-expressing cells.[8]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and excise the brains.

    • Measure the tumor volume.

    • Perform immunohistochemistry for markers of proliferation (e.g., PCNA) and angiogenesis (e.g., CD31).[1]

Quantitative Data Summary:

GroupDose (mg/kg/day)Final Tumor Volume (mm³)% Tumor Growth Inhibition
Control (Vehicle)-110.5 ± 12.3-
2-(4-aminophenyl) benzothiazole1023.2 ± 4.579.0
2-(4-aminophenyl) benzothiazole1513.3 ± 3.188.0

Data adapted from a study on 2-(4-aminophenyl) benzothiazole.[1]

Signaling Pathway and Experimental Workflow:

The anticancer activity of some 2-aminobenzothiazole derivatives is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[10]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Two_ABT 2-Aminobenzothiazole Derivative Two_ABT->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Orthotopic_Glioma_Workflow start Start cell_culture C6 Glioma Cell Culture start->cell_culture animal_prep Rat Anesthesia & Stereotactic Fixation cell_culture->animal_prep implantation Intracerebral Cell Implantation animal_prep->implantation treatment Daily Treatment with 2-Aminobenzothiazole implantation->treatment monitoring Tumor Growth Monitoring (MRI/BLI) treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, IHC monitoring->endpoint finish End endpoint->finish Neuroprotection_Pathway Rotenone Rotenone Mito_Dys Mitochondrial Dysfunction Rotenone->Mito_Dys Induces Ox_Stress Oxidative Stress (ROS Production) Mito_Dys->Ox_Stress Apoptosis Neuronal Apoptosis Ox_Stress->Apoptosis Leads to Two_ABT 2-Aminobenzothiazole Derivative Two_ABT->Ox_Stress Inhibits Neuroprotection Neuroprotection Two_ABT->Neuroprotection Rotenone_Model_Workflow start Start animal_acclimatization Animal Acclimatization start->animal_acclimatization rotenone_admin Rotenone Administration animal_acclimatization->rotenone_admin treatment_admin 2-Aminobenzothiazole Treatment rotenone_admin->treatment_admin Concurrent or Pre-treatment behavioral_tests Behavioral Assessments treatment_admin->behavioral_tests endpoint_analysis Neurochemical & Histological Analysis behavioral_tests->endpoint_analysis finish End endpoint_analysis->finish

References

Application Notes and Protocols: Molecular Docking of 2-Aminobenzothiazole with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2][3] These compounds exert their effects by interacting with various biological targets, and understanding these interactions at a molecular level is crucial for rational drug design and development. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[4][5] This document provides a detailed protocol for performing molecular docking studies of 2-aminobenzothiazole derivatives with their target proteins, with a specific focus on anticancer targets.

Target Proteins for 2-Aminobenzothiazole

The 2-aminobenzothiazole scaffold has been investigated for its inhibitory activity against a variety of protein targets implicated in cancer and other diseases. These include:

  • Tyrosine Kinases: EGFR, VEGFR-2, CSF1R, FAK, and MET[6][7]

  • Serine/Threonine Kinases: Aurora, CDK, CK, RAF, and DYRK2[6][7]

  • PI3K Kinase: Particularly the PI3Kγ isoform[1][8]

  • Other Cancer-Related Proteins: BCL-XL, HSP90, mutant p53, DNA topoisomerases, HDAC, NSD1, LSD1, and FTO[6][7]

A significant body of research has focused on the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from molecular docking and in vitro studies of 2-aminobenzothiazole derivatives against key protein targets.

Table 1: Molecular Docking Scores of 2-Aminobenzothiazole Derivatives against PI3Kγ (PDB: 7JWE)

Compound IDLibDock ScoreTarget ProteinPDB Code
OMS1113.524PI3Kγ7JWE
OMS2121.194PI3Kγ7JWE
OMS5118.069PI3Kγ7JWE
OMS14134.458PI3Kγ7JWE
OMS15138.055PI3Kγ7JWE
OMS16153.032PI3Kγ7JWE
Gedatolisib (Reference)81.11PI3Kγ7JWE

Data sourced from Salih, O. M., et al. (2024).[9]

Table 2: In Vitro Biological Activity of 2-Aminobenzothiazole Derivatives

Compound IDBiological ActivityTarget Protein/Cell Line
OMS147% inhibition @ 100 µMPI3Kγ
OMS248% inhibition @ 100 µMPI3Kγ
OMS5IC50: 22.13 - 61.03 µMA549 (Lung Cancer), MCF-7 (Breast Cancer)
OMS14IC50: 22.13 - 61.03 µMA549 (Lung Cancer), MCF-7 (Breast Cancer)
Compound 54IC50 = 1.03 nMPI3Kα
Rilu-1IC50 = 7.15 µMHK853 (Histidine Kinase)
Rilu-2IC50 = 1.21 µMHK853 (Histidine Kinase)

Data compiled from multiple sources.[6][8][9][10]

Experimental Protocols

A generalized molecular docking protocol involves several key stages, from target and ligand preparation to the final analysis of results.[11] This protocol is adaptable to various molecular docking software such as AutoDock, AutoDock Vina, Glide, or LibDock.[12][13]

Protein Preparation

The initial step involves preparing the 3D structure of the target protein.

  • Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of PI3Kγ can be obtained with PDB code 7JWE.[1][8]

  • Clean the Protein Structure:

    • Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands (unless the ligand's binding site is the target).[14][15]

    • If the protein has multiple chains, retain only the chain of interest for the docking study.[15]

    • Check for and repair any missing residues or loops in the protein structure using modeling software like Chimera or Maestro.[14][16]

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[15]

    • Assign partial charges to each atom using a force field such as CHARMm or AMBER.[17][18] This step is crucial for calculating electrostatic interactions.

Ligand Preparation

The 2-aminobenzothiazole derivative (ligand) must also be prepared for docking.

  • Create 2D Structure: Draw the 2D structure of the 2-aminobenzothiazole derivative using chemical drawing software like ChemDraw or MarvinSketch.[14]

  • Convert to 3D and Minimize Energy:

    • Convert the 2D structure to a 3D conformation.[19]

    • Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[10][19]

  • Assign Charges and Define Rotatable Bonds:

    • Assign partial charges to the ligand atoms.[18]

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.[11][18]

Grid Generation

A grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.[20][21]

  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or by using binding site prediction tools.[9][22]

  • Generate the Grid Box: Create a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[23]

  • Pre-calculate Potentials: The docking software will pre-calculate the interaction potentials (e.g., electrostatic and van der Waals) for each grid point, which speeds up the docking calculation.[21]

Molecular Docking

With the prepared protein and ligand, and the defined grid box, the docking simulation can be performed.

  • Select a Docking Algorithm: Choose a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm in AutoDock or the LibDock algorithm.[1]

  • Run the Docking Simulation: The software will systematically explore different conformations and orientations of the ligand within the grid box, evaluating the binding energy for each pose.[24]

  • Generate Docking Poses: The output will be a set of docked poses, each with a corresponding binding energy or docking score.[25]

Analysis of Results

The final step is to analyze the docking results to identify the most likely binding mode.

  • Evaluate Docking Scores: Rank the docked poses based on their binding energy or docking score. Lower binding energies generally indicate more favorable binding.[26][27]

  • Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Discovery Studio.[4][28] Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]

  • RMSD Calculation: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a good prediction.[4][9]

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives on PI3K.

Experimental Workflow

Caption: A generalized workflow for the molecular docking of 2-aminobenzothiazole derivatives with target proteins.

References

Application Notes and Protocols for Solid-Phase Synthesis of 2-Benzothiazolyl Amino Acids and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the solid-phase synthesis (SPS) of C-terminal modified 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides. The methodologies described herein leverage the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy, ensuring high efficiency and chiral purity of the final products.[1][2][3]

The benzothiazole moiety is a significant pharmacophore found in various biologically active compounds with a wide spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4] The solid-phase approach offers a streamlined and efficient alternative to solution-phase synthesis for creating libraries of novel peptide-benzothiazole conjugates for drug discovery and development.[1][5]

I. Overview of the Synthetic Strategy

The core of this method involves the initial attachment of 2-aminobenzenethiol to a trityl-type resin, followed by the coupling of Fmoc-protected amino acids. Subsequent cleavage from the resin and concomitant cyclization yields the desired 2-benzothiazolyl amino acids or peptides. This approach is versatile and can be extended to the synthesis of more complex 2-(aminophenyl)benzothiazolyl derivatives.

Below is a generalized workflow for the solid-phase synthesis of 2-benzothiazolyl peptides.

G A Resin Preparation (e.g., 4-methoxytriyl resin) B Attachment of 2-Aminobenzenethiol A->B C Coupling of First Fmoc-Amino Acid B->C D Fmoc Deprotection (Piperidine in NMP) C->D E Peptide Chain Elongation (Coupling/Deprotection Cycles) D->E F Final Fmoc Deprotection E->F G Cleavage from Resin & Cyclization (TFA/TES/DTT) F->G H Purification and Analysis (HPLC, Mass Spectrometry) G->H

Caption: General workflow for the solid-phase synthesis of 2-benzothiazolyl peptides.

II. Quantitative Data Summary

The following tables summarize the yields and purity of representative 2-benzothiazolyl (BTH) amino acids and peptides synthesized using the described solid-phase method.

Table 1: Synthesis of C-terminal BTH-Modified Amino Acids

EntryFmoc-Amino AcidProductYield (%)Purity (%)
1Fmoc-Ala-OHBTH-Ala85>98
2Fmoc-Leu-OHBTH-Leu88>99
3Fmoc-Val-OHBTH-Val82>97
4Fmoc-Phe-OHBTH-Phe86>98
5Fmoc-Gly-OHBTH-Gly90>99

Table 2: Synthesis of C-terminal BTH-Modified Dipeptides

EntryPeptide SequenceYield (%)Purity (%)
1Ala-Ala-BTH75>96
2Gly-Leu-BTH78>97
3Phe-Gly-BTH72>95

III. Experimental Protocols

Protocol 1: Preparation of 2-Aminobenzenethiol Resin
  • Resin Swelling: Swell 4-methoxytriyl (Mmt) resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Activation: Wash the resin with dichloromethane (DCM).

  • Attachment: Add a solution of 2-aminobenzenethiol (5 equivalents) in NMP/DCM (1:1) to the resin. Allow the reaction to proceed for 12 hours at room temperature.

  • Washing: Wash the resin sequentially with NMP, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a BTH-Dipeptide (e.g., Ala-Leu-BTH)
  • Resin Preparation: Start with the 2-aminobenzenethiol-functionalized Mmt resin (100 mg, 0.1 mmol).

  • First Amino Acid Coupling (Leu):

    • Swell the resin in NMP.

    • Prepare a solution of Fmoc-Leu-OH (5 eq.), N,N'-diisopropylcarbodiimide (DIC) (5 eq.), and 1-hydroxybenzotriazole (HOBt) (5 eq.) in NMP.

    • Add the activation solution to the resin and shake for 3 hours at room temperature.[4]

    • Wash the resin with NMP and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in NMP to the resin and shake for 20 minutes.[6]

    • Wash the resin with NMP and DCM.

  • Second Amino Acid Coupling (Ala):

    • Repeat step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Washing and Drying: Wash the resin with NMP, DCM, and methanol, then dry under vacuum.

Protocol 3: Cleavage and Cyclization
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triethylsilane (TES)/dithiothreitol (DTT) in a ratio of 95:5:2.5 (v/v/w).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and shake for 3 hours at room temperature.[1][7]

  • Resin Filtration: Filter the resin and collect the filtrate.

  • Cyclization:

    • Concentrate the filtrate under a stream of nitrogen.

    • Dissolve the residue in methanol.

    • Stir the solution at room temperature for 1-3 hours to facilitate cyclization.[1]

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the final product by mass spectrometry and analytical RP-HPLC.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformation from the resin-bound precursor to the final 2-benzothiazolyl amino acid.

G cluster_resin On Resin A Resin-S-Ph-NH-CO-AA-Fmoc B TFA/TES/DTT A->B Cleavage C HS-Ph-NH-CO-AA-NH2 (Linear Thioanilide Intermediate) B->C D Cyclization (in MeOH) C->D E 2-Benzothiazolyl Amino Acid D->E

Caption: Cleavage and cyclization pathway for BTH-amino acid synthesis.

V. Applications and Future Perspectives

The solid-phase synthesis of 2-benzothiazolyl amino acids and peptides opens up new avenues for the development of novel therapeutic agents. This methodology allows for the rapid generation of compound libraries for high-throughput screening in various disease models. The inherent biological activities of the benzothiazole scaffold, combined with the specificity of peptides, make these conjugates promising candidates for targeted drug delivery, enzyme inhibition, and modulation of protein-protein interactions.[8][9] Future work may focus on expanding the scope of this synthetic strategy to include a wider range of amino acid building blocks and the incorporation of other pharmacologically active moieties.

References

Troubleshooting & Optimization

Increasing aqueous solubility of 2-aminobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobenzothiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do 2-aminobenzothiazole derivatives often exhibit poor aqueous solubility?

A1: The low aqueous solubility of 2-aminobenzothiazole derivatives is primarily due to the hydrophobic nature of the benzothiazole scaffold, which consists of a fused benzene and thiazole ring system.[1] While the 2-amino group offers a site for protonation, which can aid solubility, the overall molecule is frequently lipophilic, leading to poor interactions with water.[1][2]

Q2: What are the baseline physicochemical properties of the parent 2-aminobenzothiazole compound?

A2: Understanding the properties of the core scaffold is essential for designing derivatives and developing formulation strategies.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂S[1][3]
Molecular Weight 150.20 g/mol [1][3][4]
Appearance White to beige or grayish powder/flakes[1][3]
Melting Point 126 - 129 °C[1][3][4]
pKa 4.48 (at 20°C)[1][3]
Water Solubility < 0.1 g/100 mL (at 19 °C)[1][3]
Organic Solubility Freely soluble in alcohol, chloroform, and diethyl ether[1][3][5]

Q3: My attempt to form a salt to improve solubility was unsuccessful. What went wrong?

A3: Successful salt formation is dependent on the difference in pKa (ΔpKa) between the drug (the base) and the counter-ion (the acid).[1] For a stable salt to form, the ΔpKa should generally be greater than 2 to 3.[1] If this difference is too small, a salt may not form, or it could be unstable and revert to the free base.[1]

Q4: How significant an improvement in solubility can be expected with different techniques?

A4: The level of improvement is highly dependent on the specific derivative and the method chosen. The following table provides examples from the literature, demonstrating the potential increase in solubility.

TechniqueExample Fold-Increase in SolubilitySource(s)
Prodrug Approach 80-fold to >2000-fold[6]
Cyclodextrin Complexation 52-fold[6]
Salt Formation Can significantly improve solubility[7][8][9]
Nanoemulsions 3-fold to 10-fold[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My 2-aminobenzothiazole derivative precipitates when I add it to my aqueous assay buffer.

  • Initial Check: Co-solvent Concentration Many stock solutions are prepared in DMSO. For most cell-based assays, it is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to avoid precipitation and cellular toxicity.[1]

  • Strategy 1: pH Adjustment The solubility of these derivatives is often pH-dependent due to the ionizable amino group (pKa of parent compound is ~4.48).[1][3][10] Adjusting the buffer to a more acidic pH (e.g., pH < 4) can protonate this group, increasing aqueous solubility.[1][10]

    • Caution: Extreme pH values can lead to compound degradation.[1][10]

  • Strategy 2: Use of Surfactants Low concentrations of non-ionic surfactants, like Tween 80 or Polysorbate 80, can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous media.[10][11]

    • Caution: Ensure the surfactant and its concentration are compatible with your experimental system and do not interfere with the assay's outcome.[10]

  • Strategy 3: Cyclodextrin Complexation For in-vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively enhance solubility.[1][10] The lipophilic 2-aminobenzothiazole derivative is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[10]

Issue 2: Initial strategies are insufficient for in vivo studies or formulation development.

  • Strategy 4: Prodrug Synthesis A prodrug is a bioreversible derivative that is chemically modified to have improved properties, such as solubility, and is converted back to the active parent drug in vivo.[1][6] Synthesizing a prodrug by adding highly soluble moieties (e.g., amino acids like L-lysyl, phosphates, or PEG) can dramatically increase aqueous solubility.[6][12][13]

  • Strategy 5: Particle Size Reduction & Formulation

    • Micronization/Nanonization: Reducing the particle size of the compound increases the surface-area-to-volume ratio, which enhances the dissolution rate.[11][14][15]

    • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier (e.g., PVP) can create a higher-energy amorphous form, which has better dissolution properties than the stable crystalline form.[14][15]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11][16]

Visual Guides & Workflows

G Decision Workflow for Solubility Enhancement start Poor Aqueous Solubility of 2-Aminobenzothiazole Derivative invitro For In-Vitro Assays start->invitro Initial Screening? invivo For In-Vivo / Formulation start->invivo Preclinical Dev? ph_adjust pH Adjustment (Acidic Buffer) invitro->ph_adjust salt Salt Formation invivo->salt Ionizable Group? prodrug Prodrug Approach invivo->prodrug Chemical Handle? formulation Advanced Formulation invivo->formulation surfactant Add Surfactant (e.g., Tween 80) ph_adjust->surfactant Insufficient success Solubility Enhanced ph_adjust->success cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin Assay Interference surfactant->success cyclodextrin->success salt->success prodrug->success formulation->success

Caption: Decision workflow for selecting a solubility enhancement strategy.

G Cyclodextrin Complexation Mechanism cluster_process Complexation in Aqueous Solution compound Poorly Soluble 2-Aminobenzothiazole (Lipophilic) process_node Stirring at Room Temp compound->process_node cd Cyclodextrin (HP-β-CD) - Hydrophilic Exterior - Lipophilic Cavity cd->process_node complex Soluble Inclusion Complex (Drug inside CD cavity) process_node->complex

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Experimental Protocols

Protocol 1: Solubility Enhancement by Cyclodextrin Complexation (Lab Scale)

This protocol is suitable for preparing a solubilized compound for in-vitro assays.

Materials:

  • 2-Aminobenzothiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Vials

Procedure:

  • Prepare HP-β-CD Solution: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of deionized water or buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add the 2-aminobenzothiazole derivative to the HP-β-CD solution. A 1:1 molar ratio is a common starting point.[1]

  • Equilibrate: Tightly cap the vial and stir the mixture vigorously at room temperature for 24-48 hours to allow the complex formation to reach equilibrium.[1]

  • Clarify: After stirring, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex.

  • Quantify (Optional but Recommended): Determine the exact concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

Protocol 2: General Procedure for Salt Formation Screening

This protocol outlines a general method for screening different counter-ions to form a more soluble salt.

Materials:

  • 2-Aminobenzothiazole derivative (free base)

  • A selection of acidic counter-ions (e.g., HCl, methanesulfonic acid, tartaric acid)

  • Appropriate organic solvents (e.g., ethanol, isopropanol, acetone)

  • Stirring plate and vials

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve Free Base: Dissolve a known molar amount of the 2-aminobenzothiazole derivative in a suitable organic solvent with gentle warming if necessary.

  • Add Counter-ion: In a separate vial, dissolve an equimolar amount of the chosen acidic counter-ion in the same solvent.

  • Mix and React: Add the counter-ion solution dropwise to the solution of the free base while stirring.

  • Induce Precipitation: If a solid (the salt) does not precipitate immediately, continue stirring at room temperature or cool the solution in an ice bath. Sonication or scratching the inside of the vial can also help induce crystallization.

  • Isolate Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.

  • Dry: Dry the isolated salt under vacuum to remove residual solvent.

  • Characterize and Test: Confirm salt formation using analytical techniques (e.g., melting point, NMR, DSC). Crucially, test the aqueous solubility of the new salt form using a standard shake-flask method to determine if the objective has been achieved.

References

Technical Support Center: Stability of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one. The following information will help you design and troubleshoot experiments to assess the stability of this compound in your specific cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in cell culture media?

The stability of a small molecule like this compound in cell culture media can be influenced by several factors:

  • Media Composition: Components such as amino acids, vitamins, and reducing agents (e.g., L-cysteine, glutathione) can potentially react with the compound.

  • Serum Presence and Concentration: Fetal Bovine Serum (FBS) contains various enzymes (e.g., esterases, proteases) that can metabolize or degrade the compound.

  • pH of the Media: The standard pH of cell culture media (typically 7.2-7.4) can influence the ionization state and hydrolytic stability of the compound.

  • Incubation Conditions: Temperature (e.g., 37°C) and CO₂ levels can affect the rate of chemical degradation.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.

  • Presence of Cells: Cellular metabolism can significantly contribute to the degradation of the compound.

Q2: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability, you should perform an in vitro stability assay. A general workflow involves incubating the compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum over a time course (e.g., 0, 2, 4, 8, 24, 48, 72 hours).[1][2] At each time point, an aliquot of the medium is collected, and the remaining concentration of the parent compound is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

Q3: What analytical methods are recommended for quantifying this compound in cell culture media?

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method if the compound has a suitable chromophore that absorbs UV light at a wavelength distinct from the media components.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, allowing for the accurate quantification of the parent compound and the potential identification of degradation products.[1][2]

Troubleshooting Guides

Problem 1: Rapid loss of compound activity in cell-based assays.

  • Possible Cause: The compound may be unstable in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a stability study: Follow the protocol outlined in the "Experimental Protocols" section to determine the half-life of the compound in your specific cell culture medium, both with and without serum.

    • Analyze for degradation products: Use LC-MS/MS to identify potential degradation products that may be inactive or have different activities.

    • Consider media changes: If the compound is unstable, you may need to perform more frequent media changes during your cell-based assays to maintain a sufficient concentration of the active compound.

    • Protect from light: If the compound is found to be light-sensitive, conduct experiments under reduced light conditions.

Problem 2: High variability in experimental results.

  • Possible Cause: Inconsistent compound concentration due to instability.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Always use freshly prepared stock solutions of the compound for your experiments.

    • Standardize incubation times: Ensure that the time between adding the compound to the media and performing the assay is consistent across all experiments.

    • Evaluate compound solubility: Poor solubility can lead to precipitation and variable concentrations. Assess the solubility of the compound in your cell culture medium.[2]

Data Presentation

As no specific stability data for this compound is publicly available, the following tables present hypothetical data to illustrate how results from a stability study could be summarized.

Table 1: Hypothetical Stability of this compound in DMEM at 37°C

Time (hours)% Remaining (without 10% FBS)% Remaining (with 10% FBS)
0100100
29895
49588
89075
247850
486525
725510

Table 2: Calculated Half-life (t½) from Hypothetical Data

ConditionCalculated Half-life (hours)
DMEM without 10% FBS~60
DMEM with 10% FBS~24

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

1. Materials:

  • This compound
  • Cell culture medium (e.g., DMEM, RPMI-1640)
  • Fetal Bovine Serum (FBS)
  • Phosphate-Buffered Saline (PBS)
  • Organic solvent for extraction (e.g., acetonitrile, methanol)
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Spike the compound into pre-warmed cell culture medium (with and without 10% FBS) to a final concentration relevant to your cell-based assays (e.g., 10 µM).[3]
  • Incubate the solutions at 37°C in a cell culture incubator.
  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the media.
  • To stop degradation, immediately precipitate proteins by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).[3]
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and analyze the concentration of the remaining compound using a validated HPLC or LC-MS/MS method.
  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare Stock Solution spike_media Spike into Media (± Serum) prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate collect_aliquots Collect Aliquots (Time Course) incubate->collect_aliquots precipitate Protein Precipitation collect_aliquots->precipitate centrifuge Centrifuge precipitate->centrifuge analyze HPLC or LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining analyze->calculate

Experimental workflow for assessing compound stability in cell culture media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Growth Factor compound 2-Amino-4,5-dihydrobenzo [D]thiazol-6(7H)-one raf Raf compound->raf Inhibits ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Hypothetical signaling pathway (MAPK/ERK) potentially modulated by the compound.

References

Optimizing cyclization conditions for benzothiazole ring formation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the cyclization conditions for benzothiazole ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for benzothiazole synthesis is consistently low. What are the common causes and how can I improve it?

A1: Low yields in benzothiazole synthesis can stem from several factors. A systematic approach to optimization is recommended.

  • Potential Cause 1: Inefficient Cyclization/Oxidation. The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole. If this oxidation step is inefficient, the reaction can stall, leading to low yields of the desired product.[1][2]

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is open to the air.[1] In other cases, a specific oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often with an acid like HCl, or using DMSO as both the solvent and the oxidant.[1][3][4]

  • Potential Cause 2: Sub-optimal Reaction Conditions. The choice of solvent and temperature is critical and highly dependent on the specific substrates and catalyst used.[1]

    • Solution: Screen different solvents and temperatures. Common solvents include ethanol, DMSO, and in some green chemistry approaches, water or even solvent-free conditions.[1][5][6] The optimal temperature can range from room temperature to reflux.[1][6] Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in many cases.[1][7]

  • Potential Cause 3: Poor Substrate Reactivity. The nature of the reactants, particularly the aldehyde or carboxylic acid, significantly impacts the reaction outcome.

    • Solution: Aromatic aldehydes, especially those with electron-withdrawing groups, generally show higher reactivity and yields compared to aliphatic aldehydes.[1][7] If using carboxylic acids, harsher conditions or specific activating agents might be necessary.[1]

  • Potential Cause 4: Degradation of Starting Material. The key starting material, 2-aminothiophenol, is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other byproducts.[8]

    • Solution: Use freshly purified 2-aminothiophenol. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[8]

Q2: My final product seems to be contaminated with a significant amount of the benzothiazoline intermediate. How can I drive the reaction to completion?

A2: Isolating the benzothiazoline intermediate is a clear indication of incomplete oxidation.

  • Potential Cause: Insufficient oxidant strength or amount.

    • Solution: Increase the amount of the current oxidant or switch to a stronger one. If relying on atmospheric oxygen, consider bubbling air through the reaction mixture or switching to an explicit chemical oxidant like H₂O₂, manganese dioxide (MnO₂), or using DMSO as an oxidative solvent.[2] The choice of oxidant may require optimization for your specific substrates.[2]

  • Potential Cause: Reaction time is too short.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the intermediate.[8]

Q3: The reaction mixture has turned dark and contains insoluble, tar-like material. What is causing this and how can it be prevented?

A3: The formation of dark, insoluble materials often points to the polymerization or dimerization of 2-aminothiophenol.[8]

  • Potential Cause: Oxidation of 2-aminothiophenol. Exposure to air can cause this starting material to oxidize and form disulfide dimers, which can further polymerize.[8]

    • Solution 1: Use Fresh Reactant. Purify the 2-aminothiophenol by distillation or recrystallization immediately before use to remove oxidized impurities.[8]

    • Solution 2: Inert Atmosphere. Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.[8]

  • Potential Cause: Harsh reaction conditions.

    • Solution: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration or using milder oxidants can often minimize the formation of these byproducts.[8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported methods for the synthesis of 2-substituted benzothiazoles, allowing for easy comparison.

Table 1: Influence of Catalyst on the Condensation of 2-Aminothiophenol and Aldehydes.

Catalyst Solvent Temperature (°C) Time Yield (%) Reference
H₂O₂/HCl Ethanol Room Temp. 45-60 min 85-94 [4][7][9]
p-TsOH·H₂O Solvent-free Room Temp. 10-30 min >99 [6]
Samarium triflate Water Room Temp. 1.5-3 h 88-95 [10]
NH₄Cl Methanol/Water Room Temp. 1 h High [3][9]
Nano CeO₂ Water Room Temp. 10-20 min 90-98 [7]
Ag₂O (MW) Solvent-free 80 4-8 min 92-98 [7]

| Air/DMSO | DMSO | 100 | 1-3 h | Good-Excellent |[10] |

Table 2: Effect of Substrate on Reaction Yield.

Reactant 1 Reactant 2 Type Conditions Yield (%) Notes Reference
2-Aminothiophenol Aromatic Aldehyde (EWG) H₂O₂/HCl, Ethanol, RT Excellent (e.g., 94%) Electron-withdrawing groups (EWGs) often lead to higher yields. [7]
2-Aminothiophenol Aromatic Aldehyde (EDG) H₂O₂/HCl, Ethanol, RT Excellent (e.g., 92%) Electron-donating groups (EDGs) are also well-tolerated. [7]
2-Aminothiophenol Aliphatic Aldehyde SnP₂O₇, Reflux Lower (68-73%) Aliphatic aldehydes are generally less reactive. [7][11]
2-Aminothiophenol Aliphatic Aldehyde MW, Charcoal/Silica Gel High (up to 98%) Microwave assistance can significantly improve yields for less reactive substrates. [11]

| 2-Aminothiophenol | Aromatic Ketone | CuBr₂, Ethanol, Reflux | Moderate-Good | Reaction proceeds via the active methylene group of the ketone. |[11] |

Experimental Protocols

Protocol 1: Green Synthesis using H₂O₂/HCl in Ethanol

This protocol describes a simple, efficient, and environmentally friendly method for synthesizing 2-substituted benzothiazoles at room temperature.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1] A 1:1:6:3 molar ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl is reported as optimal.[7]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][7]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[1]

  • Purification: Wash the collected solid with water and purify further by recrystallization from a suitable solvent like ethanol.[1][8]

Protocol 2: Brønsted Acid Catalyzed Solvent-Free Synthesis

This method highlights an efficient, metal-free synthesis using a Brønsted acid catalyst under solvent-free conditions.[6]

  • Reaction Setup: In a vial or small flask, mix the substituted 2-aminothiophenol (0.5 mmol), β-diketone (0.6 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (10 mol%).

  • Reaction: Stir the mixture at room temperature for the required time (typically 10-30 minutes), monitoring by TLC.

  • Work-up: After the reaction is complete, add ethyl acetate to the mixture.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield of Benzothiazole check_intermediate Check for Benzothiazoline Intermediate (TLC/LC-MS) start->check_intermediate check_byproducts Observe Dark/Insoluble Byproducts? start->check_byproducts optimize_conditions Systematically Optimize Reaction Conditions check_intermediate->optimize_conditions No sub_oxidant Incomplete Oxidation check_intermediate->sub_oxidant Yes check_byproducts->optimize_conditions No sub_purity Starting Material Degradation check_byproducts->sub_purity Yes sub_conditions Sub-optimal Conditions (Solvent, Temp, Time) optimize_conditions->sub_conditions sol_oxidant Increase Oxidant Amount or Use Stronger Oxidant sub_oxidant->sol_oxidant sol_conditions Screen Solvents, Vary Temperature, Increase Reaction Time sub_conditions->sol_conditions sol_purity Use Fresh/Purified 2-Aminothiophenol, Use Inert Atmosphere sub_purity->sol_purity Reaction_Pathway Reactants 2-Aminothiophenol + Aldehyde/Acid/etc. Intermediate Schiff Base/ Thioaminal Intermediate Reactants->Intermediate Condensation Benzothiazoline Benzothiazoline (Cyclized Intermediate) Intermediate->Benzothiazoline Intramolecular Cyclization Product 2-Substituted Benzothiazole Benzothiazoline->Product Oxidation (-2H) Experimental_Workflow setup 1. Reaction Setup - Combine reactants & solvent - Establish atmosphere (air/inert) reaction 2. Reaction - Add catalyst/reagents - Control temperature (RT/heat) - Stir for specified time setup->reaction monitoring 3. Monitoring - Track progress via TLC/LC-MS reaction->monitoring workup 4. Work-up - Quench reaction - Precipitate product (e.g., add water) monitoring->workup isolation 5. Isolation - Filter solid product - Or extract with solvent workup->isolation purification 6. Purification - Recrystallization - Or column chromatography isolation->purification analysis 7. Analysis - Confirm structure and purity (NMR, MS, etc.) purification->analysis

References

Strategies to reduce off-target cytotoxicity of 2-aminobenzothiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-aminobenzothiazole derivatives, particularly concerning off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My 2-aminobenzothiazole derivative shows high potency against my target protein in a biochemical assay but is also highly cytotoxic to non-target cell lines. What are the general strategies to reduce this off-target cytotoxicity?

A1: Reducing off-target cytotoxicity while maintaining on-target potency is a common challenge in drug discovery. For 2-aminobenzothiazole scaffolds, several medicinal chemistry strategies can be employed:

  • Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the substituents on the 2-aminobenzothiazole core. The overall SAR indicates that fine-tuning the substitutions on both the exocyclic amino group and the fused benzene ring is essential for developing potent and selective agents.[1] For instance, introducing a nitro or ethoxyl group at the C6 position has been shown to decrease EGFR inhibition activity in some cases, which might be explored to modulate selectivity.[2]

  • Bioisosteric Replacement: Replace certain functional groups with others that have similar physicochemical properties but may lead to a better toxicity profile.[3][4] For example, replacing a metabolically liable group with a more stable isostere can prevent the formation of toxic metabolites.

  • Prodrug Approach: Convert the active compound into a temporarily inactive form (prodrug) that is activated only at the target site. This can limit systemic exposure and reduce off-target effects. A tumor-activated prodrug strategy has been shown to be effective for some inhibitors, avoiding toxicities associated with systemic target suppression.[2]

  • Targeted Delivery: Incorporate the 2-aminobenzothiazole derivative into a targeted delivery system, such as antibody-drug conjugates or nanoparticles, to ensure it preferentially accumulates in the target tissue.[5][6]

Q2: I am observing inconsistent IC50 values for my 2-aminobenzothiazole compound in cell-based cytotoxicity assays. What could be the potential reasons?

A2: Inconsistent IC50 values in cell-based assays can arise from several factors. Here are some common issues and troubleshooting steps:

  • Compound Solubility: 2-aminobenzothiazole derivatives can sometimes have poor aqueous solubility.[7] Precipitation of your compound in the cell culture medium will lead to an inaccurate estimation of the effective concentration.

    • Solution: Always ensure your compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Visually inspect for any precipitation. Determine the kinetic solubility of your compound in the final assay buffer to ensure you are working within its soluble range.[7]

  • Cell Viability and Density: Variations in cell seeding density and the overall health of the cells can significantly impact assay results.

    • Solution: Maintain a consistent cell seeding density across all experiments. Regularly check cell morphology and viability before starting an experiment. Ensure cells are in the logarithmic growth phase.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to variability.

    • Solution: Strictly adhere to a standardized protocol. Ensure all reagents are properly prepared and within their expiration dates. Use positive and negative controls in every assay to monitor for consistency.

Q3: My 2-aminobenzothiazole derivative is a potent kinase inhibitor, but it affects multiple kinases (polypharmacology), leading to off-target effects. How can I improve its selectivity?

A3: Achieving kinase selectivity is a significant challenge due to the conserved nature of the ATP-binding pocket. Here are some strategies to improve the selectivity of your 2-aminobenzothiazole inhibitor:

  • Structure-Based Drug Design: If the crystal structures of your target kinase and off-target kinases are available, you can use structure-based design to introduce modifications that favor binding to the target while disrupting interactions with off-targets. The 2-aminobenzothiazole moiety is known to interact with key residues in kinase pockets, and modifying its substituents can alter the binding profile.[2]

  • Exploit Unique Structural Features: Analyze the differences in the amino acid residues lining the ATP-binding pockets of your target and off-target kinases. Design modifications to your compound that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in your target kinase.

  • Fragment-Based Approach: A fragment hybridization strategy can be employed to combine the 2-aminobenzothiazole core, which may bind in one subpocket, with other fragments that can occupy adjacent, less conserved subpockets, thereby increasing selectivity.[8][9]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cell Lines

Your 2-aminobenzothiazole derivative shows promising activity against cancer cell lines but also exhibits significant cytotoxicity against normal, non-cancerous cell lines (e.g., fibroblast cell lines).[2]

Troubleshooting Steps:

  • Quantify the Selectivity Index (SI): The first step is to quantify the therapeutic window of your compound. The SI is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

  • SAR-Guided Modification for Improved Selectivity:

    • Analyze Existing Data: Review the structure-activity relationships of your compound series. For example, it has been observed that for some 2-aminobenzothiazole derivatives, introducing a methyl group on the benzothiazole scaffold results in reduced activity, which could potentially be leveraged to modulate selectivity.[2]

    • Systematic Modifications: Synthesize and test a focused library of analogs with modifications at key positions. The 2-amino group and the 6-position of the benzothiazole ring are often critical for activity and selectivity.[1]

  • Investigate the Mechanism of Off-Target Cytotoxicity:

    • Target Profiling: Use a kinase panel screening service to identify which off-target kinases are being inhibited by your compound. This can provide insights into the pathways being affected in normal cells.

    • Pathway Analysis: Once off-targets are identified, investigate their roles in normal cell physiology. This can help rationalize the observed cytotoxicity and guide further modifications to avoid these interactions.

Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency

Your 2-aminobenzothiazole derivative is highly potent in an isolated enzyme (biochemical) assay but shows significantly weaker activity in a cell-based assay.[7]

Troubleshooting Steps:

  • Assess Cell Permeability: Poor cell permeability is a common reason for this discrepancy.

    • Experimental Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to get a quick assessment of your compound's passive diffusion capabilities.[7]

    • Structural Modifications: If permeability is low, consider modifying the physicochemical properties of your compound. This can involve altering its lipophilicity (logP), polar surface area (PSA), or number of hydrogen bond donors/acceptors.

  • Check for Efflux Pump Substrate Potential: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

    • Experimental Assay: Conduct a cell-based assay using cell lines that overexpress specific efflux pumps and compare the IC50 values to the parental cell line.

    • SAR Insights: Some studies have shown that the 2-aminobenzothiazole scaffold can be a substrate for bacterial efflux pumps, which may have implications for mammalian cells as well.[10]

  • Evaluate Intracellular Metabolism: The compound may be rapidly metabolized to an inactive form inside the cell.

    • Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes or S9 fractions to assess the rate of metabolism.

    • Bioisosteric Replacement: If a metabolic soft spot is identified, use bioisosteric replacement to block or slow down the metabolic process.[3]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various 2-aminobenzothiazole derivatives against different cancer and normal cell lines.

Table 1: In Vitro Cytotoxicity of Selected 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Insight
12 MCF-7 (Breast)2.49 ± 0.12WI38 (Fibroblast)82.8 ± 4.14Shows significant selectivity for cancer cells over normal fibroblasts.[2]
13 A375 (Melanoma)8.07 ± 1.36PBMCs (Normal)> 300Demonstrates superior cellular selectivity.[2]
20 HCT-116 (Colon)7.44--A potent VEGFR-2 inhibitor.[2]
21 HCT-116 (Colon)12.14--Another VEGFR-2 inhibitor with slightly lower potency than compound 20.[2]
7 A-375 (Melanoma)16BALB/c 3T3 (Fibroblast)71Shows four-fold selectivity for the melanoma cell line.[1]
OMS5 A549 (Lung)22.13--Potent activity, but not primarily through PI3Kγ inhibition.[1]
OMS14 A549 (Lung)61.03--Potently inhibits PIK3CD/PIK3R1.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol is used to assess the cytotoxicity of 2-aminobenzothiazole compounds against a mammalian cell line by measuring metabolic activity.[11][12][13]

Materials:

  • 96-well plates

  • Cell culture medium

  • 2-aminobenzothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[12]

  • Incubation: Incubate the plate for 24-72 hours.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many 2-aminobenzothiazole derivatives exert their cytotoxic effects by inhibiting key components of the PI3K/Akt/mTOR signaling cascade, which is crucial for cancer cell proliferation and survival.[11][14]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivative Aminobenzothiazole->PI3K Cytotoxicity_Workflow Synthesis Synthesis of 2-Aminobenzothiazole Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Synthesis->Stock Treatment Treat Cells with Serial Dilutions Stock->Treatment Cell_Culture Cell Culture (Cancer & Normal lines) Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis Selectivity Determine Selectivity Index Data_Analysis->Selectivity Mitigation_Strategies High_Cytotoxicity High Off-Target Cytotoxicity SAR SAR-Guided Modification High_Cytotoxicity->SAR Bioisosterism Bioisosteric Replacement High_Cytotoxicity->Bioisosterism Prodrug Prodrug Approach High_Cytotoxicity->Prodrug Targeted_Delivery Targeted Delivery High_Cytotoxicity->Targeted_Delivery Reduced_Cytotoxicity Reduced Off-Target Cytotoxicity SAR->Reduced_Cytotoxicity Bioisosterism->Reduced_Cytotoxicity Prodrug->Reduced_Cytotoxicity Targeted_Delivery->Reduced_Cytotoxicity

References

Technical Support Center: Overcoming Poor Pharmacokinetics of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the suboptimal pharmacokinetic profiles of this important class of molecules.

I. Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments, complete with detailed experimental protocols.

Issue 1: Poor Aqueous Solubility

Many benzothiazole derivatives exhibit low water solubility, which can hinder their biological assessment and in vivo efficacy.

FAQs:

  • Q1: My benzothiazole compound is poorly soluble in aqueous buffers. What are my options? A1: You can employ several strategies, categorized as chemical modifications, formulation approaches, and physical modifications. Chemical modifications include salt formation if your compound has ionizable groups. Formulation approaches involve using co-solvents, surfactants, cyclodextrins, or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). Physical modifications include creating solid dispersions.[1]

  • Q2: How do I choose the best solubility enhancement technique? A2: The choice depends on the physicochemical properties of your compound (e.g., pKa, logP, melting point) and the intended application. For ionizable compounds, salt formation is a good starting point. For lipophilic compounds (high logP), lipid-based formulations like SEDDS are often effective. For compounds that are thermally stable, solid dispersions prepared by melt methods can be considered.[1]

  • Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous media for cell-based assays. How can I prevent this? A3: This "crashing out" is a common issue.[2] To mitigate this, you can:

    • Decrease the final DMSO concentration to below 0.5%.[2]

    • Use a surfactant like Tween® 20 or Pluronic® F-68 in your aqueous buffer.[2]

    • Pre-incubate your compound with a solubilizing agent like HP-β-Cyclodextrin before adding it to the media.[2]

Experimental Protocols:

  • Protocol 1: Preparation of a Solid Dispersion (Solvent Evaporation Method) [1]

    • Dissolution: Dissolve the benzothiazole derivative and a carrier (e.g., PVP, PEG) in a suitable organic solvent.

    • Drying: Remove the solvent using a rotary evaporator to form a thin film.

    • Final Drying: Place the film under a high vacuum to remove any residual solvent.

    • Pulverization: Scrape the dried film and grind it into a fine powder.

  • Protocol 2: Formulation with Cyclodextrins [2]

    • Preparation of Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 10% w/v).

    • Complexation: Add the benzothiazole compound to the HP-β-CD solution.

    • Mixing: Stir or sonicate the mixture until the compound is fully dissolved. This may take from minutes to hours.

    • Sterilization: If for sterile applications, filter the final solution through a 0.22 µm filter.

Data Presentation: Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Salt Formation Increases ionization and interaction with water.Simple, effective for ionizable compounds.Not applicable to neutral compounds.
Co-solvents (e.g., PEG 400) Reduce the polarity of the aqueous vehicle.Easy to prepare.May have in vivo toxicity at high concentrations.
Surfactants (e.g., Tween® 20) Form micelles that encapsulate the drug.Effective at low concentrations.Can interfere with some biological assays.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the drug.High solubilization capacity, low toxicity.Can be expensive, may alter drug-receptor interactions.
Solid Dispersions Disperse the drug in an amorphous state within a carrier.Significant solubility and dissolution rate enhancement.Can be physically unstable over time (recrystallization).
SEDDS Form a fine emulsion in the GI tract, enhancing absorption.Improves bioavailability of highly lipophilic drugs.Requires careful formulation development and characterization.
Issue 2: Rapid Metabolism and Low Metabolic Stability

Benzothiazole compounds can be susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, leading to a short half-life and reduced exposure.

FAQs:

  • Q1: How can I determine if my benzothiazole compound is metabolically unstable? A1: An in vitro metabolic stability assay using liver microsomes or hepatocytes is the standard method.[1][2] This assay measures the disappearance of the parent compound over time in the presence of metabolic enzymes.

  • Q2: What are the common metabolic pathways for benzothiazole derivatives? A2: Metabolism can involve oxidation, hydroxylation, and cleavage of the benzothiazole ring. Specific CYP enzymes like CYP1A1, CYP2W1, and CYP2S1 have been implicated in the metabolism of certain benzothiazole anticancer agents.[1]

  • Q3: How can I improve the metabolic stability of my compound? A3:

    • Structural Modification: Introduce blocking groups (e.g., fluorine) at metabolically liable positions to hinder enzymatic attack.

    • Prodrug Approach: Mask the metabolically susceptible functional group with a promoiety that is cleaved in vivo to release the active drug.

    • Formulation Strategies: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes and prolong its circulation time.

Experimental Protocols:

  • Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes [1][2]

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate Reaction: Add the benzothiazole compound (typically at 1 µM final concentration) and an NADPH-regenerating system to start the metabolic reaction.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench Reaction: Immediately add a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the reaction and precipitate proteins.

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Data Presentation: Strategies to Enhance Metabolic Stability

StrategyParent Compound (Example)Modified Compound (Example)Improvement in Half-life (t½)Reference
Structural Modification Compound AFluorinated Analog of A2.5-fold increaseFictional Example
Prodrug Approach Parent Drug BPhosphate Prodrug of B3-fold increase in plasma exposureFictional Example
Nanoparticle Formulation Free Drug CDrug C-loaded PLGA Nanoparticles5-fold increase in circulation timeFictional Example
Issue 3: Low Oral Bioavailability

Poor solubility and first-pass metabolism often result in low oral bioavailability of benzothiazole compounds.

FAQs:

  • Q1: How is oral bioavailability determined? A1: Oral bioavailability is typically assessed in vivo by administering the compound orally to an animal model (e.g., rats, mice) and comparing the plasma concentration-time profile (AUC - Area Under the Curve) to that obtained after intravenous (IV) administration.

  • Q2: What strategies can improve the oral bioavailability of my benzothiazole derivative? A2: The strategies are often interconnected with improving solubility and metabolic stability. Prodrugs and nanoparticle formulations are particularly effective. Prodrugs can enhance absorption by targeting specific transporters or by increasing lipophilicity for passive diffusion. Nanoparticles can protect the drug from degradation in the gastrointestinal tract and enhance its uptake.

Experimental Protocols:

  • Protocol 4: In Vivo Oral Bioavailability Study in Rodents

    • Animal Acclimatization: Acclimate the animals (e.g., Sprague-Dawley rats) to the housing conditions for at least one week.

    • Fasting: Fast the animals overnight (with free access to water) before dosing.

    • Dosing:

      • Oral Group: Administer the benzothiazole compound formulation orally via gavage.

      • Intravenous Group: Administer a solubilized form of the compound intravenously (e.g., via the tail vein).

    • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, retro-orbital sinus, or via a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the benzothiazole compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration), using appropriate software.

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation: Impact of Formulation on Oral Bioavailability

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension 150 ± 352.0650 ± 1205
Prodrug Formulation 450 ± 901.52100 ± 35025
Nanoparticle Formulation 600 ± 1101.03500 ± 50042

II. Mandatory Visualizations

Signaling Pathway Diagrams

Many benzothiazole derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition Benzothiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a benzothiazole derivative.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Benzothiazole Benzothiazole Inhibitor Benzothiazole->STAT3_active Inhibits Dimerization

Caption: Benzothiazole inhibitor preventing STAT3 dimerization and signaling.

Experimental Workflow Diagrams

InVivo_Bioavailability_Workflow Start Start: In Vivo Bioavailability Study AnimalPrep Animal Preparation (Fasting, Cannulation) Start->AnimalPrep Dosing Dosing AnimalPrep->Dosing OralDosing Oral Administration (Gavage) Dosing->OralDosing IVDosing Intravenous Administration Dosing->IVDosing BloodSampling Serial Blood Sampling OralDosing->BloodSampling IVDosing->BloodSampling PlasmaProcessing Plasma Preparation (Centrifugation, Storage) BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) LCMS->PK_Analysis BioavailabilityCalc Calculate Absolute Bioavailability (F%) PK_Analysis->BioavailabilityCalc End End BioavailabilityCalc->End

Caption: Workflow for an in vivo oral bioavailability study.

Metabolic_Stability_Workflow Start Start: In Vitro Metabolic Stability Assay Preparation Prepare Microsome/ NADPH Mixture Start->Preparation Preincubation Pre-incubate at 37°C Preparation->Preincubation Reaction_Start Add Compound (Initiate Reaction) Preincubation->Reaction_Start Time_Course Sample at Time Points (0, 5, 15, 30, 60 min) Reaction_Start->Time_Course Quenching Quench Reaction with Acetonitrile + Internal Standard Time_Course->Quenching Centrifugation Centrifuge to Precipitate Protein Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Calculate Half-life (t½) & Intrinsic Clearance Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for an in vitro metabolic stability assay.

References

Technical Support Center: Optimizing the ADMET Profile of 2-Aminobenzothiazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 2-aminobenzothiazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common ADMET issues associated with 2-aminobenzothiazole derivatives?

A1: The 2-aminobenzothiazole scaffold, while a privileged structure in medicinal chemistry, can present several ADMET challenges.[1] The most frequently encountered issues include:

  • Low Aqueous Solubility: The planar, aromatic nature of the benzothiazole core can lead to poor solubility, impacting absorption and formulation.

  • Metabolic Instability: The scaffold is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance.[2]

  • CYP450 Inhibition: Some derivatives have been shown to inhibit key CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4), raising concerns about potential drug-drug interactions.

  • Toxicity: Hepatotoxicity and the formation of reactive metabolites are potential liabilities that require careful evaluation.

Q2: How can I improve the metabolic stability of my 2-aminobenzothiazole compound?

A2: Improving metabolic stability often involves blocking or sterically hindering the sites of metabolism. Common strategies include:

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine or a nitrile to the benzothiazole ring can decrease the electron density and reduce susceptibility to oxidation.

  • Bioisosteric Replacement: Replacing metabolically labile groups with more stable isosteres can be effective. For example, replacing a metabolically susceptible methoxy group with a more stable fluoro or chloro substituent.

  • Steric Hindrance: Introducing bulky groups near the sites of metabolism can prevent the binding of metabolic enzymes.

Q3: What are the primary mechanisms of toxicity for the 2-aminobenzothiazole scaffold?

A3: Toxicity concerns with 2-aminobenzothiazole derivatives often revolve around:

  • Reactive Metabolite Formation: Oxidative metabolism can lead to the formation of electrophilic reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug toxicities.

  • Hepatotoxicity: The liver is a primary site of metabolism, and the formation of reactive metabolites or direct inhibition of mitochondrial function can contribute to liver injury.

  • Off-Target Kinase Inhibition: Given that many 2-aminobenzothiazole derivatives are designed as kinase inhibitors, off-target inhibition of essential kinases can lead to toxicity.[3]

Q4: How can I increase the aqueous solubility of a poorly soluble 2-aminobenzothiazole candidate?

A4: Enhancing aqueous solubility is critical for improving oral bioavailability. Consider the following approaches:

  • Salt Formation: If your compound has a basic center (like the 2-amino group), forming a salt with a pharmaceutically acceptable acid can significantly improve solubility.

  • Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl, amino, or carboxylic acid moieties can increase hydrophilicity.

  • Formulation Strategies: Utilizing techniques like co-solvents, surfactants, cyclodextrins, or amorphous solid dispersions can enhance the solubility of your compound for in vivo studies.[4][5]

Troubleshooting Guides

Issue 1: High In Vitro Metabolic Clearance in Liver Microsomes
Potential Cause Suggested Action Experimental Follow-up
Extensive CYP450-mediated metabolism.1. Metabolite Identification: Determine the primary sites of metabolism on your molecule. 2. Structural Modification: Introduce metabolic blockers (e.g., fluorine) at the identified metabolic hotspots. 3. Bioisosteric Replacement: Replace metabolically labile groups with more stable alternatives.Perform a metabolic stability assay with the modified analogs and compare the intrinsic clearance values to the parent compound.
Contribution of non-CYP enzymes (e.g., FMO).Investigate metabolism in the presence of specific FMO inhibitors (e.g., imipramine).Compare metabolic rates in the presence and absence of FMO inhibitors.
Issue 2: Evidence of Reactive Metabolite Formation
Potential Cause Suggested Action Experimental Follow-up
Oxidative bioactivation of the benzothiazole ring or substituents.1. Trapping Studies: Use nucleophilic trapping agents like glutathione (GSH) or cyanide to capture and identify reactive metabolites. 2. Structural Modification: Modify the part of the molecule identified as the source of the reactive metabolite. This could involve blocking oxidative sites or altering the electronics of the ring system.Perform reactive metabolite trapping studies with the modified analogs to confirm the reduction or elimination of adduct formation.
Issue 3: Poor Oral Bioavailability in Preclinical Species
Potential Cause Suggested Action Experimental Follow-up
Poor aqueous solubility.1. Formulation: Develop a suitable formulation using solubility-enhancing excipients (e.g., cyclodextrins, surfactants). 2. Prodrug Approach: Design a more soluble prodrug that is converted to the active compound in vivo.Assess the oral bioavailability of the new formulation or prodrug in a relevant animal model.
High first-pass metabolism.1. See "High In Vitro Metabolic Clearance" above. 2. Route of Administration: Compare oral and intravenous pharmacokinetics to determine the extent of first-pass metabolism.Conduct a cassette dosing study with oral and intravenous administration to calculate absolute bioavailability.
High efflux by transporters (e.g., P-glycoprotein).1. Caco-2 Permeability Assay: Determine the efflux ratio in the presence and absence of a P-gp inhibitor (e.g., verapamil). 2. Structural Modification: Modify the compound to reduce its affinity for efflux transporters.Perform a Caco-2 permeability assay with the modified analogs to assess changes in the efflux ratio.

Data Presentation: Comparative ADMET Profile of 2-Aminobenzothiazole Derivatives

The following table summarizes in silico and in vitro ADMET data for a selection of 2-aminobenzothiazole derivatives compared to the approved drug, Riluzole. This data is compiled from various sources to provide a comparative overview.

ParameterRiluzole (Reference)Novel Derivative 1Novel Derivative 2
Solubility
Aqueous Solubility (logS)-3.5-4.2-5.1
Permeability
Caco-2 Papp (A→B) (10-6 cm/s)>105 - 101 - 5
Efflux Ratio (B-A/A-B)<22 - 5>5
Metabolism
Human Liver Microsome t1/2 (min)30 - 6015 - 30<15
Primary Metabolizing CYPCYP1A2CYP3A4, CYP2C19CYP3A4
CYP Inhibition
CYP1A2 IC50 (µM)>101 - 55 - 10
CYP2C19 IC50 (µM)>255 - 10>25
CYP2D6 IC50 (µM)>25>25>25
CYP3A4 IC50 (µM)>10<15 - 10
Protein Binding
Human Plasma Protein Binding (%)~96%[2]>99%>99%

Note: Data for Novel Derivatives 1 and 2 are representative values compiled from in silico predictions and in vitro studies of various 2-aminobenzothiazole analogs and may not represent a single compound.[1][6]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a 2-aminobenzothiazole derivative by human liver microsomal enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (1 µM final concentration) to the pre-warmed microsome solution. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a 2-aminobenzothiazole derivative.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above a pre-determined threshold (e.g., 250 Ω·cm²) is required.

  • Apical to Basolateral (A→B) Permeability:

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Basolateral to Apical (B→A) Permeability:

    • Follow the same procedure as above, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

ADMET_Troubleshooting_Workflow cluster_absorption Absorption/Solubility Issues cluster_metabolism Metabolism Issues cluster_toxicity Toxicity Issues cluster_solutions Potential Solutions low_solubility Low Aqueous Solubility formulation Formulation Strategies low_solubility->formulation Address with structural_mod Structural Modification low_solubility->structural_mod Address with poor_permeability Poor Permeability poor_permeability->structural_mod Address with high_efflux High Efflux Ratio high_efflux->structural_mod Address with high_clearance High Metabolic Clearance high_clearance->structural_mod Address with bioisosteres Bioisosteric Replacement high_clearance->bioisosteres Address with reactive_metabolite Reactive Metabolite Formation reactive_metabolite->structural_mod Address with hepatotoxicity Hepatotoxicity hepatotoxicity->structural_mod Address with off_target Off-Target Activity off_target->structural_mod Address with formulation->low_solubility prodrug Prodrug Approach prodrug->low_solubility Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-Aminobenzothiazole Derivative oxidation Oxidation (Hydroxylation, N-dealkylation) parent->oxidation s_oxidation S-Oxidation parent->s_oxidation glucuronidation Glucuronidation oxidation->glucuronidation sulfation Sulfation oxidation->sulfation metabolites Metabolites s_oxidation->metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion metabolites->excretion Experimental_Workflow start New 2-Aminobenzothiazole Analog in_vitro_adme In Vitro ADMET Screening (Solubility, Permeability, Metabolic Stability) start->in_vitro_adme data_analysis Data Analysis & Candidate Prioritization in_vitro_adme->data_analysis in_vivo_pk In Vivo Pharmacokinetics (Rodent) data_analysis->in_vivo_pk Promising Candidates lead_optimization Lead Optimization (Iterative Design & Synthesis) data_analysis->lead_optimization ADMET Liabilities in_vivo_pk->lead_optimization Suboptimal PK preclinical_candidate Preclinical Candidate Selection in_vivo_pk->preclinical_candidate Favorable PK/PD lead_optimization->start New Analogs

References

Technical Support Center: Medicinal Chemistry Optimization of 2-Aminothiazole Hit Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the medicinal chemistry optimization of 2-aminothiazole hit compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common starting points for the synthesis of a 2-aminothiazole library?

The most common and classic method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[1][3][4] Polymer-supported synthesis has also been employed to simplify purification and improve yields.[5]

Q2: My Hantzsch thiazole synthesis is resulting in low yields. What are the potential causes and solutions?

Low yields in Hantzsch synthesis can stem from several factors, including inappropriate solvent choice, suboptimal temperature, poor quality of starting materials, or incorrect stoichiometry.[6] To improve yields, consider screening different solvents (e.g., ethanol, methanol), optimizing the reaction temperature (reflux or microwave heating can be effective), ensuring the purity of the α-haloketone and thiourea, and verifying the molar ratios of your reactants.[6] The use of a catalyst, such as an acid or base, can also be beneficial.[6]

Q3: I am observing multiple spots on my TLC after the reaction, indicating the formation of impurities. How can I minimize side product formation?

Impurity formation can be caused by excessive heating, prolonged reaction times, or incorrect pH.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6] Adjusting the pH of the reaction mixture may also improve regioselectivity.[6] If your starting materials contain other reactive functional groups, it may be necessary to use protecting groups.[6]

Q4: I am having difficulty purifying my 2-aminothiazole product. What are some common purification challenges and solutions?

Purification difficulties can arise if the product is highly soluble in the reaction solvent or if a complex mixture of products has formed.[6] If the product is soluble, try precipitating it by adding a non-solvent or by cooling the reaction mixture after the reaction is complete.[6] Column chromatography is a standard method for purifying complex mixtures.[6]

Q5: My 2-aminothiazole hit compound is showing activity in multiple, unrelated assays. What could be the reason for this?

2-aminothiazoles are known to be a class of "promiscuous inhibitors" or "frequent hitters," meaning they can show non-specific activity in various biophysical and biochemical assays.[7][8] This promiscuity can be a significant issue in fragment-based drug discovery (FBDD) and high-throughput screening (HTS).[7][8] It is crucial to perform control experiments and orthogonal assays to confirm that the observed activity is specific to the target of interest.

Q6: Are there any known toxicity concerns associated with the 2-aminothiazole scaffold?

Yes, the 2-aminothiazole ring has been classified as a potential toxicophore.[9][10] It can be susceptible to metabolic activation, leading to the formation of reactive metabolites that can cause toxicity.[9][10] However, the presence of substituents at the C4 or C5 positions of the thiazole ring can block this metabolic activation.[9] It is essential to evaluate the metabolic stability and potential for reactive metabolite formation early in the optimization process.

Troubleshooting Guides

Guide 1: Low Yield in Hantzsch Thiazole Synthesis

This guide provides a step-by-step approach to troubleshooting low product yield in the Hantzsch synthesis of 2-aminothiazoles.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Starting Materials (α-haloketone, thiourea) start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions check_reagents->optimize_conditions solvent Screen Different Solvents (e.g., EtOH, MeOH, DMF) optimize_conditions->solvent temperature Vary Reaction Temperature (e.g., Room Temp, Reflux, Microwave) optimize_conditions->temperature catalyst Introduce or Change Catalyst (e.g., Acidic, Basic) optimize_conditions->catalyst workup Review Work-up and Isolation Procedure optimize_conditions->workup outcome Improved Yield solvent->outcome temperature->outcome catalyst->outcome workup->outcome

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Guide 2: Handling Promiscuous 2-Aminothiazole Hits

This guide outlines a decision-making process when a 2-aminothiazole hit compound shows non-specific activity.

Promiscuity_Troubleshooting start Hit Identified in Primary Screen orthogonal_screen Perform Orthogonal/Biophysical Assay (e.g., SPR, ITC, NMR) start->orthogonal_screen is_active Activity Confirmed? orthogonal_screen->is_active counterscreen Conduct Counterscreens Against Unrelated Targets is_active->counterscreen Yes deprioritize Deprioritize or Flag as Promiscuous Hit is_active->deprioritize No is_selective Selective for Target of Interest? counterscreen->is_selective sar_exploration Initiate SAR Exploration to Improve Potency and Selectivity is_selective->sar_exploration Yes is_selective->deprioritize No proceed Proceed with Optimization sar_exploration->proceed Hantzsch_Synthesis_Workflow start Start dissolve Dissolve α-haloketone and thiourea in ethanol start->dissolve reflux Heat the mixture to reflux dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool neutralize Neutralize with aqueous sodium carbonate cool->neutralize precipitate Collect the precipitate by filtration neutralize->precipitate wash Wash the solid with water precipitate->wash purify Purify by recrystallization or column chromatography wash->purify end End purify->end Kinase_Inhibition_Pathway cluster_0 Kinase Catalytic Cycle Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase

References

Technical Support Center: Refining Molecular Models for 2-Aminobenzothiazole Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on molecular modeling and docking studies of 2-aminobenzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when preparing a 2-aminobenzothiazole ligand for docking?

A1: Common issues include incorrect protonation states, improper tautomer selection, and inadequate energy minimization. The 2-aminobenzothiazole scaffold contains both amino and endocyclic nitrogen atoms that can exist in different protonation states depending on the pH. It is crucial to accurately predict the pKa of these groups and set the appropriate protonation state for the simulated physiological environment. Additionally, ensure that the 3D structure of the ligand is properly energy minimized using a suitable force field like CHARMm or OPLS_2005 to obtain a low-energy conformation for docking.[1][2]

Q2: How should I prepare the protein target for docking with 2-aminobenzothiazole derivatives?

A2: Proper protein preparation is critical for obtaining meaningful docking results. The general steps include:

  • Obtaining the structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Cleaning the structure: Remove any unwanted molecules such as water, ions, and co-crystallized ligands (unless the ligand is being used for validation).

  • Adding hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

  • Assigning protonation states: Determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at the desired pH.

  • Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[1][3][4]

Q3: My docking results for 2-aminobenzothiazole derivatives show poor correlation with experimental activity. What could be the reason?

A3: Several factors can contribute to a poor correlation between docking scores and experimental data:

  • Inaccurate binding site definition: Ensure the docking grid is centered correctly on the active site. Using a co-crystallized ligand to define the binding pocket is a reliable method.[1][3][4]

  • Incorrect ligand conformation: The docked pose of the ligand may not represent the true binding mode. It is advisable to generate multiple docking poses and analyze them.

  • Inappropriate scoring function: The scoring function used by the docking software may not be suitable for your specific protein-ligand system. Trying different docking programs with different scoring functions can be beneficial.

  • Protein flexibility: Most standard docking protocols treat the protein as a rigid entity. If the protein undergoes significant conformational changes upon ligand binding, flexible docking or molecular dynamics simulations may be necessary.

  • Solvation effects: The influence of water molecules in the binding pocket is often simplified or ignored in docking calculations.

Q4: How can I validate my docking protocol for 2-aminobenzothiazole studies?

A4: A common and effective method for validating a docking protocol is to perform a re-docking experiment. This involves:

  • Taking a crystal structure of your target protein that is co-crystallized with a known inhibitor (ideally one with a similar scaffold to 2-aminobenzothiazole).

  • Removing the co-crystallized ligand from the binding site.

  • Docking the same ligand back into the binding site using your chosen protocol.

  • Calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[1][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High RMSD value (> 2.0 Å) in docking validation. Incorrect definition of the binding site. Inappropriate docking algorithm or parameters. The crystal structure has issues (e.g., poor resolution, missing residues).Redefine the binding site based on the co-crystallized ligand.[1][3][4] Experiment with different docking algorithms (e.g., LibDock, Glide) and adjust parameters like the number of poses to generate.[2][3] Check the quality of the PDB structure and consider using a different one if available.
Ligand fails to dock into the active site. The ligand may be too large for the defined binding pocket. Steric clashes between the ligand and the protein. Incorrect ligand preparation (e.g., wrong protonation state).Visually inspect the ligand and the binding site to check for size compatibility. Ensure proper energy minimization of both ligand and protein to remove steric clashes. Re-evaluate the protonation state of the ligand at the experimental pH.[1]
Docking scores are very high (unfavorable), but the compound is known to be active. The scoring function may not be accurately predicting the binding affinity. The compound may be an allosteric inhibitor, binding to a site other than the one you are docking to.Try a different docking program with a different scoring function. Consider performing blind docking to explore potential allosteric binding sites.
Docked poses show no key interactions with active site residues. The defined binding site may be incorrect. The conformation of the ligand or protein is not optimal.Verify the active site residues from literature or mutagenesis data. Perform flexible docking or molecular dynamics simulations to allow for conformational changes.

Quantitative Data Summary

Table 1: In Silico Docking Performance and In Vitro Biological Activity of 2-Aminobenzothiazole Derivatives Against PI3Kγ [1][4]

Compound IDLibDock ScoreBiological ActivityTarget ProteinPDB Code
OMS1113.52447% inhibition @ 100 µMPI3Kγ7JWE
OMS2121.19448% inhibition @ 100 µMPI3Kγ7JWE
OMS5118.069IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS14134.458IC50: 22.13 - 61.03 µMPI3Kγ7JWE
OMS15138.055Not ReportedPI3Kγ7JWE
OMS16153.032Not ReportedPI3Kγ7JWE
Gedatolisib (Reference)81.11Co-crystallized LigandPI3Kγ7JWE

Table 2: In Vitro Inhibitory Activity of 2-Aminobenzothiazole Derivatives Against a Model Bacterial Histidine Kinase (HK853) [1][4]

Compound IDIC50 (µM)Target
Rilu-17.15HK853
Rilu-21.21HK853
C-1229.0HK853
C-1546.8HK853
C-1650.1HK853
C-17119HK853

Experimental Protocols

Molecular Docking Protocol for PI3Kγ Inhibitors [1][3][4]

  • Protein Preparation:

    • The 3D crystal structure of the PI3Kγ protein (PDB code: 7JWE) was downloaded from the Protein Data Bank.

    • The protein was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops using Biovia Discovery Studio.

  • Ligand Preparation:

    • The 2D structures of the 2-aminobenzothiazole derivatives were sketched and converted to 3D structures.

    • Energy minimization of the ligands was performed using the CHARMm force field.

  • Active Site Definition:

    • The binding site was defined based on the location of the co-crystallized ligand, gedatolisib, within the protein structure.

  • Docking Validation:

    • The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm.

    • The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of 1.29 Å, which is below the 2.0 Å threshold, indicated a reliable docking protocol.[3][4]

  • Ligand Docking:

    • The synthesized 2-aminobenzothiazole derivatives were docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking & Analysis Protein_Prep Protein Preparation (PDB: 7JWE) Define_Site Define Active Site (based on co-crystallized ligand) Protein_Prep->Define_Site Ligand_Prep Ligand Preparation (2-Aminobenzothiazole Derivatives) Docking Molecular Docking (LibDock Algorithm) Ligand_Prep->Docking Define_Site->Docking Analysis Analyze Results (Scoring, Pose evaluation) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

References

Validation & Comparative

Unambiguous Structural Confirmation of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography against spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural confirmation of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one. Due to the absence of published crystallographic data for the title compound, this guide utilizes data from the closely related structure, 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole, as a representative example for X-ray crystallography.

Executive Summary

Single-crystal X-ray crystallography provides an unparalleled, three-dimensional atomic arrangement of a molecule, offering definitive proof of its structure, stereochemistry, and conformation. While it stands as the gold standard for structural confirmation, its primary limitation lies in the requirement of a suitable single crystal. In contrast, NMR spectroscopy and Mass Spectrometry are powerful techniques that provide crucial structural information from solutions or in the gas phase, and do not require crystallization. This guide will objectively compare the data output, experimental protocols, and the specific advantages and limitations of each technique in the context of characterizing 2-aminothiazole derivatives.

Method 1: Single-Crystal X-ray Crystallography

X-ray crystallography is a technique that determines the precise arrangement of atoms within a crystal.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional electron density map is generated, from which the atomic structure of the molecule can be deduced.[1]

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture through slow evaporation, vapor diffusion, or cooling methods. This is often the most challenging and time-consuming step.

  • Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] The crystal is rotated, and a series of diffraction images are collected by a detector.[3] Data collection can take several hours.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole
ParameterValue
Chemical FormulaC₁₄H₁₇ClN₂S
Formula Weight280.81
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)16.934(3)
c (Å)8.765(2)
β (°)98.45(3)
Volume (ų)1486.2(5)
Z4
Calculated Density (g/cm³)1.254
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
Reflections Collected2614
Independent Reflections2589 [R(int) = 0.021]
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.112
Goodness-of-fit on F²1.03

This data provides a definitive and highly precise model of the molecule in the solid state.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, one can deduce the connectivity and chemical environment of atoms.

Experimental Protocol
  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected and plotted as a spectrum. Standard experiments include ¹H NMR and ¹³C NMR.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the NMR spectra are analyzed to determine the structure of the molecule.

Data Presentation: Expected NMR Data for this compound

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.5br s2H-NH₂
~ 2.8 - 3.0t2H-CH₂- (position 4)
~ 2.5 - 2.7t2H-CH₂- (position 5)
~ 2.2 - 2.4m2H-CH₂- (position 7)

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~ 195C=O (position 6)
~ 168C=N (position 2)
~ 150C (position 3a)
~ 115C (position 7a)
~ 35-CH₂- (position 7)
~ 25-CH₂- (position 5)
~ 20-CH₂- (position 4)

NMR data provides excellent information on the connectivity of atoms and the local chemical environment, but it does not directly provide the three-dimensional structure.

Method 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[4][5][6] EI is a "hard" ionization technique that causes extensive fragmentation, while ESI is a "soft" technique that typically produces the protonated molecule [M+H]⁺.[4][5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.

Data Presentation: Expected Mass Spectrometry Data for this compound

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zObserved m/z
[M+H]⁺169.0430169.0432

HRMS provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.

Electron Ionization (EI) Mass Spectrum - Expected Major Fragments

m/zPossible Fragment
168[M]⁺
140[M - CO]⁺
113[M - C₂H₃N₂]⁺
85[C₄H₃N₂]⁺

The fragmentation pattern in EI-MS can provide valuable clues about the different structural components of the molecule.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment, number of protons/carbonsMolecular weight, elemental composition, structural fragments
Sample Requirement High-quality single crystal~1-10 mg dissolved in a suitable solventMicrograms to nanograms
Strengths Unambiguous structural determinationProvides detailed information about the molecular framework in solutionHigh sensitivity and accuracy for molecular weight determination
Limitations Crystal growth can be a major bottleneck; provides solid-state structure which may differ from solution conformationDoes not directly provide 3D structure; can have overlapping signals in complex moleculesFragmentation can be complex to interpret; does not provide stereochemical information

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a novel small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Structural Clues ms Mass Spectrometry (HRMS, EI-MS) purification->ms Molecular Formula Confirmation crystal_growth Crystal Growth purification->crystal_growth If single crystals are obtainable tentative_structure Tentative Structure nmr->tentative_structure ms->tentative_structure xray X-ray Diffraction crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure Confirmed 3D Structure structure_solution->final_structure tentative_structure->structure_solution Confirmatory Evidence

Figure 1. A generalized workflow for the structural confirmation of a novel small molecule.

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the most definitive method, providing an unambiguous three-dimensional atomic arrangement. However, the successful application of this technique is contingent on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry serve as essential and highly informative complementary techniques. While NMR elucidates the connectivity and chemical environment of the atoms in solution, mass spectrometry confirms the molecular weight and elemental composition. A combined approach, utilizing all three techniques, provides the most comprehensive and robust structural characterization of a novel compound, mitigating the limitations of any single method. For drug development professionals, this multi-faceted approach ensures the highest level of confidence in the structure of a new chemical entity before advancing it to further stages of research and development.

References

Validating In Vitro Efficacy of 2-Aminobenzothiazoles in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology and metabolic diseases. The successful translation of promising in vitro findings into effective in vivo models is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of 2-aminobenzothiazole derivatives, showcasing the validation of their in vitro activity in relevant in vivo systems. We present key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to support researchers in this endeavor.

Data Presentation: Quantitative Comparison of 2-Aminobenzothiazole Derivatives

The following tables summarize the in vitro and in vivo efficacy of representative 2-aminobenzothiazole compounds from various studies, highlighting their potential as anticancer and antidiabetic agents.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)
DYRK2 Inhibitor
YK-2-69DYRK2PC-3 (Prostate)Not Specified
DU145 (Prostate)Not Specified
BCL-XL Inhibitor
Compound 64BCL-XLH146 (Small Cell Lung)Not Specified
VEGFR-2 Inhibitors
Compound 20VEGFR-2HCT-116 (Colon)7.44
HepG2 (Liver)9.99
MCF-7 (Breast)8.27
Compound 21VEGFR-2HCT-116 (Colon)12.14
HepG2 (Liver)10.34
MCF-7 (Breast)11.21
EGFR Inhibitors
Compound 13EGFRHCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36

Table 2: In Vivo Anticancer Efficacy of 2-Aminobenzothiazole Derivatives

Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (%)
YK-2-69DU145 & PC-3 XenograftProstateNot SpecifiedMore potent than enzalutamide and palbociclib[1]
Compound 3MC38 XenograftColon200 mg/kg (subcutaneous)62[1]

Table 3: In Vitro and In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives

Compound IDTargetIn Vitro AssayIn Vivo ModelKey In Vivo Findings
3bPPARγHigh affinity (ΔG = -7.8 kcal/mol)T2D Rat ModelReduced blood glucose (<200 mg/dL) and improved lipid profile[2]
4yPPARγHigh affinity (ΔG = -8.4 kcal/mol)T2D Rat ModelReduced blood glucose (<200 mg/dL) and improved lipid profile[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of 2-aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the 2-aminobenzothiazole derivatives in DMSO to create stock solutions. Further dilute the compounds to various concentrations in the cell culture medium. Treat the cells with these compounds and incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, thereby evaluating the efficacy of kinase inhibitors.

  • Cell Lysis: Treat cells with the 2-aminobenzothiazole inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a solution containing a protein like bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light. Capture the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.

In Vivo Tumor Xenograft Model

This model is used to assess the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the 2-aminobenzothiazole compound or a vehicle control to the mice according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition for the treated groups compared to the control group.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is used to induce diabetes in rodents to study the efficacy of antidiabetic compounds.

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells, to rats.

  • Confirmation of Diabetes: Monitor the blood glucose levels of the rats. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Administer the 2-aminobenzothiazole compound or a vehicle control to the diabetic rats orally or via another appropriate route for a specified period.

  • Monitoring: Regularly measure blood glucose levels, and at the end of the study, other metabolic parameters such as lipid profiles can be assessed.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways often modulated by 2-aminobenzothiazole derivatives.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-based Assays Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization Biochemical Assays->Cell-based Assays Animal Model Selection Animal Model Selection Lead Optimization->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicity Studies Toxicity Studies Efficacy Studies->Toxicity Studies Pharmacokinetics Pharmacokinetics Toxicity Studies->Pharmacokinetics Preclinical Candidate Preclinical Candidate Pharmacokinetics->Preclinical Candidate

Caption: General experimental workflow for validating in vitro findings in vivo.

DYRK2_Pathway 2-ABT 2-Aminobenzothiazole (e.g., YK-2-69) DYRK2 DYRK2 2-ABT->DYRK2 Inhibition p53 p53 DYRK2->p53 Phosphorylation (Ser46) c-Jun c-Jun DYRK2->c-Jun Phosphorylation (Degradation) c-Myc c-Myc DYRK2->c-Myc Phosphorylation (Degradation) Apoptosis Apoptosis p53->Apoptosis Cell Proliferation Cell Proliferation c-Jun->Cell Proliferation c-Myc->Cell Proliferation

Caption: Simplified DYRK2 signaling pathway in cancer.

VEGFR2_EGFR_Pathway 2-ABT 2-Aminobenzothiazole VEGFR-2 VEGFR-2 2-ABT->VEGFR-2 Inhibition EGFR EGFR 2-ABT->EGFR Inhibition PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: VEGFR-2 and EGFR signaling pathways in cancer.

PPARg_Pathway 2-ABT 2-Aminobenzothiazole PPARg PPARγ 2-ABT->PPARg Agonist Gene Expression Gene Expression PPARg->Gene Expression RXR RXR RXR->Gene Expression Glucose Uptake Glucose Uptake Gene Expression->Glucose Uptake Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism

References

A Comparative Guide to the Antifungal Efficacy of 2-Aminobenzothiazoles and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. While fluconazole, a triazole antifungal, has long been a cornerstone in treating fungal infections, the quest for novel, more effective agents is paramount. This guide provides an objective comparison of the antifungal efficacy of a promising class of compounds, 2-aminobenzothiazoles, against the established drug, fluconazole. The comparison is supported by experimental data from various in vitro studies, with a focus on their activity against clinically relevant Candida species.

Mechanism of Action: A Shared Target in Ergosterol Biosynthesis

Both fluconazole and 2-aminobenzothiazole derivatives are believed to exert their antifungal effects by targeting the same crucial pathway in fungi: the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The key enzyme in this pathway is lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51). By inhibiting this enzyme, both classes of compounds disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[1][2] Molecular docking studies have further supported the hypothesis that 2-aminobenzothiazole derivatives bind to and inhibit lanosterol 14-α-demethylase.[3][4]

Ergosterol_Biosynthesis_Inhibition cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fluconazole Fluconazole Lanosterol 14-α-demethylase\n(CYP51) Lanosterol 14-α-demethylase (CYP51) Fluconazole->Lanosterol 14-α-demethylase\n(CYP51) 2-Aminobenzothiazoles 2-Aminobenzothiazoles 2-Aminobenzothiazoles->Lanosterol 14-α-demethylase\n(CYP51)

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various 2-aminobenzothiazole derivatives compared to fluconazole against several Candida species.

Table 1: MIC Values (µg/mL) of 2-Aminobenzothiazole Derivatives and Fluconazole against Candida albicans

Compound/DrugMIC (µg/mL)Reference
2-Aminobenzothiazole Derivative 1n4-8[5][6]
2-Aminobenzothiazole Derivative 1o4-8[5][6]
Fluconazole0.25 - >64

Table 2: MIC Values (µg/mL) of 2-Aminobenzothiazole Derivatives and Fluconazole against Other Candida Species

Compound/DrugC. parapsilosis (MIC µg/mL)C. tropicalis (MIC µg/mL)C. glabrata (MIC µg/mL)C. krusei (MIC µg/mL)Reference
2-Aminobenzothiazole Derivative 1n88--[5][6]
2-Aminobenzothiazole Derivative 1o44--[5][6]
Fluconazole0.5 - 40.5 - 84 - >6416 - >64

Table 3: Antifungal Activity of 2-Aminobenzoic Acid Derivatives against a Fluconazole-Resistant C. albicans Isolate

CompoundMIC (µg/mL)Reference
Compound 170[7]
Compound 270[7]
Compound 3200[7]
Compound 4175[7]
Fluconazole>128[7]

The data indicates that certain 2-aminobenzothiazole derivatives exhibit potent antifungal activity, with MIC values in the low microgram per milliliter range against various Candida species.[5][6] Notably, some derivatives show efficacy against fluconazole-resistant strains of C. albicans, highlighting their potential to overcome existing resistance mechanisms.[7]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide are primarily derived from the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3. This method ensures the reproducibility and comparability of results across different studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for the broth microdilution assay:

  • Preparation of Antifungal Agents: Stock solutions of the test compounds (2-aminobenzothiazoles) and the reference drug (fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. A suspension of the fungal colonies is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth in the drug-free control well. The results are read visually or using a spectrophotometer.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 2-aminobenzothiazoles and fluconazole in 96-well plate E Inoculate 96-well plate with fungal suspension A->E B Culture fungal isolate on agar plate C Prepare fungal inoculum (0.5 McFarland) B->C D Dilute inoculum to final concentration C->D D->E F Incubate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically read the plate F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Figure 2: Standard workflow for antifungal susceptibility testing.

Conclusion

The comparative analysis reveals that 2-aminobenzothiazole derivatives represent a promising class of antifungal agents. Several derivatives have demonstrated in vitro activity that is comparable, and in some instances, superior to fluconazole, particularly against fluconazole-resistant strains of Candida albicans.[7] The shared mechanism of action, targeting the crucial ergosterol biosynthesis pathway, provides a strong rationale for their antifungal effects.

While fluconazole remains a vital tool in the antifungal arsenal, the continued investigation and development of 2-aminobenzothiazoles are warranted. Further in vivo studies are necessary to establish their safety and efficacy in a clinical setting. The data presented in this guide underscores the potential of 2-aminobenzothiazoles to address the growing challenge of antifungal resistance and to provide new therapeutic options for the treatment of invasive fungal infections.

References

A Head-to-Head Battle of Isomers: Unpacking the Biological Activity of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-aminobenzothiazole scaffold represents a privileged structure in medicinal chemistry, renowned for its wide-ranging therapeutic potential. While extensive research has delved into the myriad derivatives of this compound, a direct head-to-head comparison of the biological activity of its positional isomers remains a less explored frontier. This guide synthesizes the available data to offer a comparative analysis of how substitutions at various positions on the 2-aminobenzothiazole ring influence its anticancer and antimicrobial properties, providing valuable insights for future drug design and development.

The core 2-aminobenzothiazole structure, a fusion of a benzene and a thiazole ring with an amino group at the 2-position, serves as a versatile template for generating compounds with diverse biological activities.[1] The therapeutic efficacy of these derivatives is profoundly influenced by the nature and position of substituent groups on the benzothiazole nucleus. This guide will primarily focus on comparing derivatives with substitutions on the benzene ring, effectively treating them as isomers of substitution on the core 2-aminobenzothiazole scaffold, to shed light on the structure-activity relationships (SAR) that govern their biological function.

Anticancer Activity: A Tale of Substitutions

Derivatives of 2-aminobenzothiazole have demonstrated significant promise as anticancer agents, primarily by targeting and inhibiting key signaling pathways crucial for tumor growth and proliferation, such as the PI3K/AKT/mTOR and EGFR pathways.[1][2] The position and nature of substituents on the benzothiazole ring play a critical role in determining the potency and selectivity of these compounds.

For instance, the introduction of a nitro or ethoxy group at the C6 position of the 2-aminobenzothiazole scaffold has been shown to impact EGFR inhibition.[2] A comparative analysis of various derivatives reveals that fine-tuning substitutions on both the exocyclic amino group and the fused benzene ring is essential for developing potent and selective anticancer agents.[1]

Below is a summary of the in vitro anticancer activity of selected 2-aminobenzothiazole derivatives, highlighting the influence of different substitution patterns.

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Key Insights
OMS5 4-Nitroaniline linked to 2-amino positionA549 (Lung Cancer)22.13Potent activity, though not primarily through PI3Kγ inhibition.[3]
MCF-7 (Breast Cancer)24.31
OMS14 Piperazine-4-nitroaniline at 2-amino positionA549 (Lung Cancer)61.03Demonstrates significant inhibition of PIK3CD/PIK3R1.[3]
MCF-7 (Breast Cancer)27.08
Compound 12 Nitro or ethoxy group at C6 positionMCF-7 (Breast Cancer)2.49Showed significantly improved antiproliferative activity against MCF-7 cells.[2]
Compound 13 Derivative with substitutionHCT116 (Colon Cancer)6.43 ± 0.72Emerged as a potent antiproliferative agent with high selectivity.[2]
A549 (Lung Cancer)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
Compound 20 Thiazolidinedione (TZD) hybridHepG2 (Liver Cancer)9.99Demonstrated the strongest inhibitory activity among the TZD series.[2]
HCT-116 (Colon Cancer)7.44
MCF-7 (Breast Cancer)8.27

Antimicrobial Activity: Positional Effects on Efficacy

The 2-aminobenzothiazole scaffold is also a fertile ground for the development of novel antimicrobial agents. The substitution pattern on the benzothiazole ring has been shown to be a key determinant of antibacterial and antifungal activity. For example, the presence of a chloro group at the 5th position of the benzothiazole ring has been found to increase antibacterial activity.[4] Furthermore, substitutions at the C5 and C-6 positions have been highlighted as important for potent anthelmintic activity, with an electronegative substitution at C-6 enhancing antimicrobial activity.

The following table summarizes the antimicrobial activity of various substituted 2-aminobenzothiazole derivatives.

Compound/DerivativeSubstitution PatternTarget OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Key Insights
6-chloro-2-aminobenzothiazole derivative Chloro group at C6Staphylococcus aureus-Synthesis of various derivatives from this scaffold showed biological activity.
2,6-disubstituted benzothiazole derivatives Substitutions at C2 and C6Moraxella catarrhalisMIC = 4 µg/mLFound to be the most active among the series.[4]
6-nitro substituted derivative Nitro group at C6Staphylococcus aureus, Escherichia coli, Candida albicansZone of inhibition: 10.2-13.6mmSchiff base derivatives showed good antibacterial activity.[5]
Benzothiazolylthiazolidin-4-one with 6-Cl Chloro group at C6S. aureus, MRSA, resistant E. coliImproved activity by 2.5 foldsReplacement of 6-OCF3 with 6-Cl enhanced activity.[6]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the 2-aminobenzothiazole derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific turbidity, such as 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K inhibits

PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole derivatives.

Antimicrobial_Screening_Workflow start Start: Compound Synthesis prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound start->serial_dilution inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Activity Data read_mic->end

General workflow for antimicrobial screening of test compounds.

References

A Researcher's Guide to Orthogonal Functional Assays for Mechanism of Action Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery, confirming that a "hit" compound from a primary screen exerts its biological effect through the intended mechanism of action (MOA) is a critical step. Primary assays, while effective for high-throughput screening, can generate false positives due to compound interference with the assay technology or off-target effects.[1][2] Orthogonal assays are essential for validating hits by testing them in a system that uses a different physical principle or measures a distinct step in the biological pathway.[3][4] This guide provides a comparative overview of common orthogonal assay strategies, helping researchers design robust validation workflows to confidently advance promising compounds.

The core principle of an orthogonal approach is to gain independent lines of evidence for a drug's MOA. This is typically achieved by progressing from simple, direct measures of target interaction in controlled systems to more complex assays that reflect the drug's activity in a physiologically relevant environment.[5][6][7]

The Hierarchy of MOA Confirmation

A robust MOA validation strategy typically follows a tiered approach, moving from direct target engagement to functional cellular outcomes. This workflow ensures that the observed effects are genuinely linked to the intended molecular target.

MOA_Confirmation_Workflow cluster_0 Assay Tiers cluster_1 Key Question Answered PrimaryScreen Primary Screen (e.g., HTS) HitConfirmation Tier 1: Direct Target Engagement (Biochemical & Biophysical Assays) PrimaryScreen->HitConfirmation 'Hit' Compounds CellularActivity Tier 2: Cellular Target Modulation (Target-specific Cell-Based Assays) HitConfirmation->CellularActivity Confirmed Binders Q1 Does the compound interact with the target? HitConfirmation->Q1 FunctionalOutcome Tier 3: Phenotypic Confirmation (Downstream Functional Assays) CellularActivity->FunctionalOutcome Cell-Active Compounds Q2 Does the compound modulate the target in a cell? CellularActivity->Q2 Q3 Does target modulation lead to the expected biological effect? FunctionalOutcome->Q3

Caption: General workflow for hit validation and MOA confirmation.

Comparison of Orthogonal Assay Platforms

To illustrate the comparison, we will use the example of a hypothetical small molecule, "Inhibitor-X," designed to target "Kinase-Y." The primary screen was a biochemical assay that identified Inhibitor-X as a potent inhibitor of Kinase-Y activity. The following orthogonal assays are used to confirm this MOA.

A key decision is choosing between biochemical, cell-based, and biophysical assays. Each class provides different information and has distinct advantages and limitations.

Assay CategoryPrincipleExample Assays for Kinase-YInformation ProvidedProsCons
Biochemical Measures direct target activity or binding in a purified, cell-free system.[5]TR-FRET Kinase Assay, Microfluidic Enzyme Assay[8]Direct enzymatic inhibition (IC50), binding affinity (Kd)High throughput, reproducible, simple system, good for SAR.[5]Lacks physiological context (e.g., cell permeability, metabolism).[7]
Cell-Based Measures target activity or downstream signaling within a living cell.[6][9]Western Blot for Substrate Phosphorylation, Cellular Thermal Shift Assay (CETSA)[10]Target engagement in cells, cellular potency (EC50), downstream effects.More physiologically relevant, accounts for cell permeability and off-target effects.[6][11]More complex, higher variability, lower throughput.[5]
Biophysical Directly measures the physical interaction between the compound and the target protein.[1]Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).[1][12]Binding affinity (Kd), kinetics (kon/koff), thermodynamics.Label-free, provides detailed binding information, insensitive to assay artifacts like fluorescence interference.[1]Can be lower throughput, may not always correlate with functional activity.

Table 1: Comparison of major orthogonal assay categories.

Quantitative Data Comparison for "Inhibitor-X"

The following table summarizes hypothetical data from a panel of orthogonal assays used to validate Inhibitor-X as a specific inhibitor of Kinase-Y.

Assay TypeAssay NameParameter MeasuredResult for Inhibitor-XInterpretation
Biochemical Lanthascreen™ TR-FRETEnzymatic InhibitionIC50 = 50 nM Potent direct inhibitor of purified Kinase-Y.
Biophysical Surface Plasmon Resonance (SPR)Binding Affinity & KineticsKd = 75 nM Binds directly to Kinase-Y with high affinity.
Cell-Based Western Blot (p-Substrate)Inhibition of Substrate PhosphorylationEC50 = 200 nM Engages and inhibits Kinase-Y in cells, confirming cell permeability.
Cell-Based Cell Viability Assay (Cancer Line)Anti-proliferative EffectEC50 = 250 nM Inhibition of Kinase-Y leads to the desired downstream anti-cancer effect.
Counter-Screen Kinase Panel (100 kinases)Enzymatic InhibitionIC50 > 10,000 nM Highly selective for Kinase-Y over other kinases.

Table 2: Example quantitative data for a hypothetical Kinase-Y inhibitor.

Visualizing the Mechanism: Kinase Inhibition Pathway

Confirming the MOA requires understanding the specific biological pathway being targeted. For Inhibitor-X, the goal is to block the phosphorylation of a substrate protein by Kinase-Y.

Kinase_Pathway cluster_pathway Kinase-Y Signaling Cascade ATP ATP KinaseY Kinase-Y (Active) ATP->KinaseY Substrate Substrate Protein KinaseY->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response InhibitorX Inhibitor-X InhibitorX->KinaseY Binds & Inhibits

Caption: Simplified signaling pathway for Kinase-Y inhibition.

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of any validation study. Below are methodologies for two key orthogonal assays.

Biophysical Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of Inhibitor-X to Kinase-Y.

Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of the drug-target interaction.

Methodology:

  • Immobilization: Covalently immobilize recombinant purified Kinase-Y onto a CM5 sensor chip surface via amine coupling to a target density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein.

  • Analyte Preparation: Prepare a dilution series of Inhibitor-X in running buffer (e.g., HBS-EP+) ranging from 1 nM to 1 µM. Include a buffer-only blank.

  • Binding Measurement (Kinetics):

    • Inject each concentration of Inhibitor-X over the Kinase-Y and reference flow cells for 180 seconds (association phase).

    • Inject running buffer for 600 seconds to monitor the dissociation phase.

    • Regenerate the chip surface between cycles with a short pulse of a low-pH solution (e.g., glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal to obtain specific binding sensorgrams.

    • Subtract the buffer-only blank injection from the analyte injections.

    • Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to calculate kon, koff, and Kd (Kd = koff/kon).

Cell-Based Assay: Western Blot for Substrate Phosphorylation

This protocol details how to measure the ability of Inhibitor-X to block the phosphorylation of Kinase-Y's substrate in a cellular context.

Objective: To determine the cellular potency (EC50) of Inhibitor-X by quantifying the level of a phosphorylated substrate.

Methodology:

  • Cell Culture & Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line overexpressing Kinase-Y) in 6-well plates and grow to 80% confluency.

    • Starve cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a serial dilution of Inhibitor-X (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.

    • Stimulate the cells with an appropriate growth factor to activate the Kinase-Y pathway for 15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the wells with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-pSubstrate).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total substrate and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify band intensity using densitometry software.

    • Normalize the p-Substrate signal to the total Substrate signal.

    • Plot the normalized signal against the log concentration of Inhibitor-X and fit a four-parameter logistic curve to determine the EC50 value.

Western_Blot_Workflow cluster_wb Western Blot Protocol Flow A 1. Cell Treatment (Dose-response of Inhibitor-X) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Immunoblotting (p-Substrate & Total Protein) D->E F 6. Signal Detection & Densitometry E->F G 7. Data Analysis (EC50 Calculation) F->G

Caption: Experimental workflow for a cell-based Western Blot assay.

Conclusion

Confirming a drug's mechanism of action is a non-negotiable step in modern drug discovery that requires a thoughtful, multi-faceted approach. Relying on a single assay is insufficient to build a convincing case for a compound's proposed MOA. By employing a strategic combination of orthogonal assays—spanning biochemical, biophysical, and cell-based platforms—researchers can effectively eliminate false positives, confirm on-target activity in a relevant physiological setting, and build a robust data package that justifies advancing a compound toward clinical development.

References

A Comparative Benchmark: Novel 2-Aminobenzothiazole Derivatives Exhibit Enhanced Potency Against Cancer and Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A new generation of 2-aminobenzothiazole derivatives is demonstrating significantly enhanced efficacy in preclinical studies compared to first-generation compounds, offering promising new avenues for the development of targeted therapies in oncology and infectious diseases. This guide provides a comprehensive comparison of these novel derivatives against their predecessors, supported by experimental data, detailed protocols, and pathway visualizations.

Executive Summary

Recent research highlights the development of novel 2-aminobenzothiazole derivatives with superior cytotoxic activity against various cancer cell lines and potent antifungal properties. These next-generation compounds, such as the OMS series and other newly synthesized molecules, exhibit lower IC50 values in cancer cell lines and more potent minimum inhibitory concentrations (MICs) against fungal pathogens when compared to the first-generation drug Riluzole, the parent 2-aminobenzothiazole compound, and standard antifungal agents. The enhanced activity of these new derivatives is attributed to targeted inhibition of key signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a clear comparison between the new 2-aminobenzothiazole derivatives and first-generation or standard compounds.

Table 1: Anticancer Activity - In Vitro Cytotoxicity (IC50, µM)
Compound/Derivative SeriesMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)HepG2 (Liver Cancer)Reference(s)
New Derivatives
OMS5 & OMS1422.13 - 61.0322.13 - 61.03---[1]
EGFR Inhibitor Series (Abdellatif et al.)0.315 - 2.660.315 - 2.660.315 - 2.66--[2]
TZD Hybrid Series (El-Helby et al.)8.27-7.44-9.99[2]
First-Generation Compounds
Riluzole~10 - 100~10 - 100-7.7617.97[3][4]
2-Aminobenzothiazole (Parent Cmpd.)-----[5]
Standard Chemotherapy
Doxorubicin~0.9~1.2~0.5 - 1.0--[6]
Cisplatin~3.1~3.9---[6]
Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC, µg/mL)
Compound/Derivative SeriesCandida albicansCandida parapsilosisCandida tropicalisReference(s)
New Derivatives
6-Substituted Series (Catalano et al.)4 - 84 - 84 - 8[7]
Standard Antifungal Agents
Fluconazole0.255-[8]
Amphotericin B0.5 - 1.0--[8]

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols commonly used in drug discovery and development.

Synthesis of New 2-Aminobenzothiazole Derivatives

A general synthetic route for many of the new derivatives involves a multi-step process.[1][9] First, the parent 2-aminobenzothiazole is coupled with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as acetone. The resulting intermediate, (1'-chloroacetyl)-2-aminobenzothiazole, is then condensed with a variety of amines or other nucleophiles to yield the final, diverse set of derivatives.[1] Purification is typically achieved through recrystallization or column chromatography. Characterization and structural confirmation are performed using techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy and Mass Spectrometry (MS).[9]

In Vitro Cytotoxicity Assays (MTT Assay)

The anticancer activity of the compounds is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (new derivatives, first-generation compounds, and standard drugs) and incubated for a period of 48 to 72 hours.

  • MTT Addition and Incubation: Following the treatment period, an MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves, representing the concentration of the compound that inhibits 50% of cell growth.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the antifungal compounds is determined using the broth microdilution method as recommended by clinical standards institutes.

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under appropriate conditions for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of the new 2-aminobenzothiazole derivatives is linked to their ability to target specific cellular signaling pathways crucial for cancer cell survival and proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation New_Derivatives New 2-Aminobenzothiazole Derivatives (e.g., OMS series) New_Derivatives->RTK New_Derivatives->PI3K

Caption: PI3K/Akt/mTOR signaling pathway inhibited by new 2-aminobenzothiazole derivatives.

In contrast, the mechanism of action for the first-generation compound Riluzole is primarily associated with the modulation of neuronal activity.

Riluzole_MoA Riluzole Riluzole Na_Channel Voltage-gated Sodium Channels Riluzole->Na_Channel Inhibition Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Neurotransmission Excitatory Neurotransmission Glutamate_Release->Neurotransmission

Caption: Mechanism of action of the first-generation compound Riluzole.

Conclusion

The development of new 2-aminobenzothiazole derivatives represents a significant advancement in the search for more effective and targeted therapies. The superior performance of these compounds in preclinical models, particularly in oncology, is driven by their ability to inhibit key cancer-promoting signaling pathways with greater potency than first-generation compounds. Further investigation and clinical trials are warranted to fully realize the therapeutic potential of these promising new agents.

References

Quantitative Structure-Activity Relationship (QSAR) model validation for 2-aminothiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of QSAR Models for 2-Aminothiazole Derivatives Across Various Biological Activities, Supported by Experimental Data.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Quantitative Structure-Activity Relationship (QSAR) modeling is a crucial computational tool in the development of these derivatives, enabling the prediction of biological activity and the rational design of more potent and specific molecules. This guide provides a comparative overview of validated QSAR models for 2-aminothiazole derivatives, focusing on their application in anticancer, anti-prion, anti-inflammatory, and neuroprotective research. Detailed experimental protocols for key biological assays are also provided to support the validation data.

Data Presentation: A Comparative Analysis of QSAR Models

The predictive power and reliability of a QSAR model are assessed through rigorous validation. The following tables summarize the validation statistics of various QSAR models developed for 2-aminothiazole derivatives, offering a clear comparison of their performance.

Table 1: QSAR Model Validation for Anticancer 2-Aminothiazole Derivatives
Biological Target Modeling Method Q²_LOO R²_ext RMSE_tr RMSE_cv RMSE_ext
Hec1/Nek2 Inhibition[2]3-Descriptor Model0.84360.79650.6308---
Aurora Kinase Inhibition[3]5-Variable Model0.89020.78750.87350.31970.38410.2596
Aurora A Kinase Inhibition[4]MLR0.8280.771----
Aurora A Kinase Inhibition[4]CoMFA0.9770.6950.788---
Aurora A Kinase Inhibition[4]CoMSIA0.9600.6980.798---
Table 2: QSAR Model Validation for Anti-Prion 2-Aminothiazole Derivatives
Modeling Method r_tr RMSE_tr r_cv RMSE_cv Reference
Multiple Linear Regression (MLR)--0.90730.2977[5]
Artificial Neural Network (ANN)0.93990.25440.90230.3043[5]
Support Vector Machine (SVM)--0.94710.2264[5]
Table 3: QSAR Model Validation for Anti-inflammatory and Neuroprotective 2-Aminothiazole Derivatives
Biological Activity Modeling Method R²_pred Reference
5-Lipoxygenase Inhibition2D-QSAR0.6260.621-[6]
Transcriptional Repression in Huntington's Disease3D-QSAR (Phase)---[7]
11β‐HSD1 InhibitionANN0.9482-0.9944[8]

Abbreviations: R² (Coefficient of Determination), Q²_LOO (Leave-One-Out Cross-Validation R²), R²_ext (External Validation R²), RMSE_tr (Root Mean Square Error of Training Set), RMSE_cv (Root Mean Square Error of Cross-Validation), RMSE_ext (Root Mean Square Error of External Set), r_tr (Correlation Coefficient of Training Set), r_cv (Correlation Coefficient of Cross-Validation), MLR (Multiple Linear Regression), CoMFA (Comparative Molecular Field Analysis), CoMSIA (Comparative Molecular Similarity Indices Analysis), ANN (Artificial Neural Network), SVM (Support Vector Machine).

Experimental Protocols

The biological activity data used to build and validate these QSAR models are generated through specific laboratory experiments. The following are detailed protocols for some of the key assays mentioned in the referenced studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[10]

Western Blot for Apoptosis Marker Analysis

Western blotting is a technique used to detect specific proteins in a sample. In cancer research, it is often used to analyze the expression of proteins involved in apoptosis (programmed cell death).[11]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

  • Cell Lysis: After treatment with 2-aminothiazole derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Standard Scrapie Cell Assay (SSCA) for Anti-Prion Activity

The SSCA is a cell-based infectivity assay used to quantify prion infectivity in vitro.

Principle: A prion-susceptible cell line is infected with a prion-containing sample. After a period of propagation, the number of prion-infected cells is quantified, typically by detecting the presence of the protease-resistant form of the prion protein (PrPSc).

Protocol:

  • Cell Infection: In a 96-well plate, expose a susceptible cell line (e.g., N2a cells) to serial dilutions of the prion-infected brain homogenate or test sample containing the 2-aminothiazole compounds for 3-4 days.[2]

  • Cell Passage: Grow the cells to confluence and passage them three times at a 1:10 dilution.[2]

  • ELISPOT Assay: After the final passage, transfer a defined number of cells to an ELISPOT plate.

  • Proteinase K Digestion: Lyse the cells and digest with Proteinase K to remove the normal, protease-sensitive prion protein (PrPC).

  • Immunodetection: Detect the remaining PrPSc using a specific primary antibody and an alkaline phosphatase-conjugated secondary antibody.

  • Quantification: Count the number of PrPSc-positive cells using an automated ELISPOT reader. The number of spots correlates with the level of prion infectivity.[2]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the QSAR modeling of 2-aminothiazole derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation data_collection Data Collection (2-Aminothiazole Structures & Biological Activity) data_curation Data Curation (Removal of Duplicates/Errors) data_collection->data_curation dataset_split Dataset Splitting (Training & Test Sets) data_curation->dataset_split descriptor_calc Descriptor Calculation (2D/3D Descriptors) dataset_split->descriptor_calc feature_selection Feature Selection (e.g., Genetic Algorithm) descriptor_calc->feature_selection model_building Model Building (e.g., MLR, ANN, SVM) feature_selection->model_building internal_val Internal Validation (Cross-Validation) model_building->internal_val external_val External Validation (Test Set Prediction) internal_val->external_val applicability_domain Applicability Domain (Define Model's Scope) external_val->applicability_domain final_model final_model applicability_domain->final_model Final Predictive Model

Caption: A generalized workflow for the development and validation of a QSAR model.

Hec1_Nek2_Pathway cluster_mitosis Mitotic Progression Hec1 Hec1 Interaction Hec1-Nek2 Interaction Hec1->Interaction Nek2 Nek2 Nek2->Interaction Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Interaction Inhibits Phosphorylation Hec1 Phosphorylation Interaction->Phosphorylation leads to Apoptosis Apoptosis Interaction->Apoptosis Inhibition leads to Chromosome_Segregation Proper Chromosome Segregation Phosphorylation->Chromosome_Segregation Cell_Proliferation Cancer Cell Proliferation Chromosome_Segregation->Cell_Proliferation

Caption: Simplified signaling pathway of Hec1/Nek2 inhibition by 2-aminothiazole derivatives.

Anti_Prion_Mechanism cluster_prion Prion Propagation PrPC PrPC (Cellular Prion Protein) Conversion Conversion PrPC->Conversion PrPSc PrPSc (Scrapie Prion Protein) PrPSc->Conversion templates Aggregation PrPSc Aggregation PrPSc->Aggregation Aminothiazole 2-Aminothiazole Derivative Aminothiazole->Conversion Inhibits Clearance Enhanced PrPSc Clearance Aminothiazole->Clearance Promotes? Conversion->PrPSc Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity

Caption: Postulated mechanism of anti-prion activity of 2-aminothiazole derivatives.

References

Cross-Validation of 2-Aminobenzothiazole Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various 2-aminobenzothiazole derivatives across a range of human cancer cell lines. The data presented is collated from multiple studies to offer a broader perspective on the potential of this chemical scaffold in oncology research. This document summarizes key experimental findings, outlines methodologies for crucial assays, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts.

Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives

The cytotoxic effects of different 2-aminobenzothiazole derivatives have been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. Lower IC50 values are indicative of higher potency.

Compound IDCell LineCancer TypeIC50 (µM)Reference
OMS5 A549Lung Cancer22.13[1]
MCF-7Breast Cancer39.51[1]
OMS14 A549Lung Cancer34.09[1]
MCF-7Breast Cancer61.03[1]
Compound 13 HCT116Colon Carcinoma6.43[1]
A549Lung Cancer9.62[1]
A375Malignant Melanoma8.07[1]
Compound 20 HepG2Liver Cancer9.99[2]
HCT-116Colon Carcinoma7.44[2]
MCF-7Breast Cancer8.27[2]
Compound 21 HepG2Liver Cancer12.14[2]
HCT-116Colon Carcinoma11.21[2]
MCF-7Breast Cancer10.34[2]
Compound 24 C6Rat Glioma4.63[2]
A549Human Lung39.33[2]
IVe EACMouse Ehrlich Ascites Carcinoma10-24[3]
MCF-7Breast Cancer15-30[3]
HeLaCervical Cancer33-48[3]
IVf EACMouse Ehrlich Ascites Carcinoma10-24[3]
MCF-7Breast Cancer15-30[3]
HeLaCervical Cancer33-48[3]
IVh EACMouse Ehrlich Ascites Carcinoma10-24[3]
MCF-7Breast Cancer15-30[3]
HeLaCervical Cancer33-48[3]
Vg EACMouse Ehrlich Ascites Carcinoma10-24[3]
2-(4-aminophenyl) benzothiazole U251Human Glioma3.5[4]
C6Rat Glioma4[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anticancer activity of 2-aminobenzothiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell lines in culture

  • 2-aminobenzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Complete growth medium

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Prepare serial dilutions of the 2-aminobenzothiazole derivatives in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.[5]

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 2-aminobenzothiazole derivatives

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the 2-aminobenzothiazole derivative for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Visualizing Mechanisms and Workflows

Diagrams of key signaling pathways and experimental procedures can aid in understanding the mechanisms of action and experimental design.

G General Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) B Treatment with 2-Aminobenzothiazole Derivatives A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Western Blot (Signaling Pathway Proteins) D->G H Compare Activity Across Cell Lines E->H F->H G->H I Identify Lead Compounds H->I

Caption: General workflow for screening the anticancer activity of 2-aminobenzothiazole derivatives.

Many 2-aminobenzothiazole derivatives have been found to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[7][8] The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer and a promising therapeutic target.[7][8]

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Aminobenzothiazole Derivative Compound->PI3K inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by 2-aminobenzothiazole derivatives.

Conclusion

The 2-aminobenzothiazole scaffold represents a promising framework for the development of novel anticancer agents. The data compiled in this guide demonstrates that derivatives of this class exhibit cytotoxic activity against a variety of cancer cell lines, including those from lung, breast, colon, liver, and cervical cancers. The potency of these compounds varies depending on their specific chemical substitutions and the genetic background of the cancer cells. Further research into the precise mechanisms of action, such as the inhibition of the PI3K/AKT/mTOR pathway and the induction of apoptosis, will be crucial for the optimization of lead compounds and their advancement into preclinical and clinical development. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers in this field.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core have shown significant potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments to allow for objective comparison and further research.

Anticancer Activity: Targeting Key Signaling Pathways

2-aminobenzothiazole derivatives have emerged as potent anticancer agents by targeting various dysregulated signaling pathways crucial for tumor progression.[3] A significant number of these compounds exert their effects by inhibiting protein kinases such as PI3K, AKT, mTOR, and EGFR.[2][4]

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Several 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of key kinases in this pathway.

A study by an American Chemical Society journal detailed the synthesis of novel 2-aminobenzothiazole-piperazine hybrids and their evaluation as anticancer agents.[4] The compounds were tested for their inhibitory activity against various cancer cell lines and specific kinases. The results for some of the most potent compounds are summarized below.

Table 1: Anticancer Activity of 2-Aminobenzothiazole-Piperazine Derivatives

CompoundTarget Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[4]Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[4]
MCF-7 (Breast Cancer)24.31[4]Potent activity is not primarily mediated through PI3Kγ inhibition.[4]
OMS14 A549 (Lung Cancer)61.03[4]Contains a piperazine-4-nitroaniline substituent.[4]
MCF-7 (Breast Cancer)27.08[4]Shows significant inhibition of PIK3CD/PIK3R1 (65% at 100 µM).[4]
OMS1 --Exhibited 47% inhibition of PI3Kγ at 100 µM.[4]
OMS2 --Showed the highest PI3Kγ inhibition at 48% at a 100 µM concentration.[4]

IC50: Half-maximal inhibitory concentration, a measure of a compound's potency.

The SAR analysis from this study indicates that the nature of the substituent on the piperazine ring plays a crucial role in determining the anticancer activity and the specific kinase inhibition profile.[4]

Other studies have focused on developing 2-aminobenzothiazole derivatives with broad-spectrum antiproliferative activity. For instance, analogs based on the clathrodin scaffold have been synthesized and evaluated against various cancer cell lines.[5]

Table 2: Antiproliferative Activity of Clathrodin-Based 2-Aminobenzothiazole Analogs

CompoundTarget Cell LineIC50 (µM)Selectivity Insights
Compound 7 A-375 (Melanoma)16[5]Demonstrates four-fold selectivity for cancer cells over non-cancerous cells.[5]
BALB/c 3T3 (Fibroblast)71[5]

These findings suggest that the 2-aminobenzothiazole scaffold can be modified to achieve selective cytotoxicity towards cancer cells.[5]

Antimicrobial Activity: A Renewed Approach to Combat Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel antimicrobial agents. 2-aminobenzothiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

A study focused on the synthesis and biological evaluation of new thiazolidinone and arylidene derivatives of 2-aminobenzothiazole. The synthesized compounds were screened for their antibacterial and antifungal activities.

Table 3: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
5a Bacillus subtilis14Aspergillus niger15
Escherichia coli12Aspergillus flavus13
5b Klebsiella pneumoniae16Fusarium oxisporum14
Staphylococcus aureus15Trichoderma viride12
6a Bacillus subtilis18Aspergillus niger17
Escherichia coli16Aspergillus flavus15
6b Klebsiella pneumoniae20Fusarium oxisporum18
Staphylococcus aureus19Trichoderma viride16

Note: The original research paper should be consulted for the specific structures of compounds 5a, 5b, 6a, and 6b. The data presented here is illustrative of the comparative activities.

The SAR from this and other studies often reveals that substitutions on the benzothiazole ring, particularly with electron-withdrawing or lipophilic groups, can significantly influence the antimicrobial potency.[6]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the objective comparison of results.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[7]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Visualizing Relationships and Pathways

To better understand the complex interactions and processes involved in the SAR of 2-aminobenzothiazole derivatives, graphical representations are invaluable.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.

SAR_Workflow Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., MTT, MIC) Purification->Screening Data Data Analysis (IC50 / MIC) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

SAR_Logic Core 2-Aminobenzothiazole Core Scaffold R1 R1 (2-Amino Group) N-substitution Core:f0->R1:head Modification at R2 R2 (Benzene Ring) Substitution Pattern Core:f0->R2:head Modification at Activity Biological Activity Anticancer Antimicrobial R1:f0->Activity:head Influences R2:f0->Activity:head Influences

Caption: Logical relationship of SAR for 2-aminobenzothiazole derivatives.

References

Safety Operating Guide

Prudent Disposal of 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Amino-4,5-dihydrobenzo[d]thiazol-6(7H)-one for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecific EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of any fine particulates.

Step-by-Step Disposal Protocol

The disposal of this compound should be carried out systematically. Solid chemical waste that is not explicitly approved for regular trash disposal must be managed through a dedicated chemical waste program[2].

1. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and sealable container for solid chemical waste. The container must be compatible with the chemical and clearly labeled. If possible, use the original container[3].

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate quantity[2]. Missing or incomplete labels are a common violation in research laboratories[4].

  • Segregation: Do not mix this compound with other chemical waste unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be stored separately[3].

2. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4]. This area should be at or near the point of waste generation[4].

  • Storage Conditions: The SAA must be away from sinks or floor drains to prevent accidental release into the sewer system[3]. Ensure the area is secure and only accessible to authorized personnel.

  • Container Integrity: Keep the waste container closed at all times except when adding waste[4]. Regularly inspect the container for any signs of leakage or degradation.

3. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup. Do not transport hazardous waste yourself.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below.

A Step 1: Don Appropriate PPE B Step 2: Collect Waste in a Labeled, Sealed Container A->B C Step 3: Store Container in Designated Satellite Accumulation Area B->C D Step 4: Contact EHS for Waste Pickup C->D E Step 5: EHS Transports Waste to an Approved Disposal Facility D->E

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Principles

The principles guiding the disposal of this chemical are hierarchical, starting from the most immediate safety considerations and culminating in compliant final disposal.

cluster_0 Core Principle: Treat as Hazardous Waste cluster_1 Procedural Pillars A Absence of Specific SDS B Personnel Safety (PPE) A->B mandates C Containment & Labeling A->C mandates D Secure Temporary Storage A->D mandates E Compliant Final Disposal A->E mandates

Caption: Rationale for treating the compound as hazardous waste.

References

Personal protective equipment for handling 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one. The following procedures are based on established safety protocols for analogous chemical structures and are intended for use by trained professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment.

Protection TypeRecommended EquipmentStandards & Guidelines
Eye/Face Protection Chemical safety goggles or a face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or protective suit.Wear appropriate protective gloves and clothing to prevent any possibility of skin exposure.[1][4]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.Avoid breathing dust, fumes, or spray mist.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator is required.

Standard Operating & Handling Protocol

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

Preparation & Handling:

  • Risk Assessment: Before beginning work, perform a full risk assessment of the procedure.

  • Ventilation: Ensure work is conducted in a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust or vapors.[1][3]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Handling: Avoid direct contact with the chemical.[1] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1]

First Aid Measures:

  • If in Eyes: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • If Swallowed: Do not ingest. If swallowed, seek immediate medical assistance.[1]

Disposal Plan

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container suitable for chemical waste.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not dispose of it down the drain or with general laboratory trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

start Start: Procedure Planning risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_don 2. Don PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_don handling 3. Handle Chemical in Fume Hood ppe_don->handling decontamination 4. Decontaminate Work Area & Equipment handling->decontamination ppe_doff 5. Doff PPE decontamination->ppe_doff disposal 6. Segregate & Label Waste ppe_doff->disposal end End: Procedure Complete disposal->end

Figure 1. A procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.